Synthesis and Characterization of 1,2,3,5-Tetrahydro-4,1-benzothiazepine: A Comprehensive Technical Guide
Executive Summary The 4,1-benzothiazepine core is a privileged heterocyclic scaffold in modern drug discovery. Specifically, 1,2,3,5-tetrahydro-4,1-benzothiazepine (CAS: 1125-94-6) serves as the fundamental backbone for...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4,1-benzothiazepine core is a privileged heterocyclic scaffold in modern drug discovery. Specifically, 1,2,3,5-tetrahydro-4,1-benzothiazepine (CAS: 1125-94-6) serves as the fundamental backbone for a class of mitochondrial sodium-calcium exchanger (mNCE) antagonists, such as CGP37157[1]. These derivatives exhibit profound neuroprotective properties, making them highly relevant in the development of therapeutics for type II diabetes, stroke, and neurodegenerative diseases [2].
As a Senior Application Scientist, I have structured this guide to move beyond mere theoretical descriptions. This whitepaper details the physicochemical profiling, the causality behind strategic synthetic choices, and a self-validating experimental protocol for the synthesis and characterization of this critical pharmacophore.
Physicochemical Profiling & Structural Parameters
Before initiating synthesis, it is critical to establish the physicochemical baseline of the target molecule. These parameters dictate solvent selection, extraction pH, and downstream pharmacokinetic viability [3].
Table 1: Computed and Experimental Physicochemical Properties
Property
Value
Causality / Practical Significance
Molecular Formula
C9H11NS
Defines the core unsubstituted scaffold.
Molecular Weight
165.26 g/mol
The low molecular weight allows for extensive peripheral functionalization while maintaining Lipinski "Rule of 5" compliance.
Monoisotopic Mass
165.0612 Da
Critical for High-Resolution Mass Spectrometry (HRMS) validation; the
[M+H]+
adduct is expected at m/z 166.0685.
Topological Polar Surface Area
37.3 Ų
Highly favorable for blood-brain barrier (BBB) penetration, essential for CNS-targeted neuroprotective agents.
XLogP3
2.1
Optimal lipophilicity for oral bioavailability, cellular uptake, and reverse-phase chromatography retention.
H-Bond Donors / Acceptors
1 / 2
The secondary amine acts as the sole donor, facilitating target binding without excessive desolvation penalties.
Strategic Synthetic Methodologies
The construction of the 1,2,3,5-tetrahydro-4,1-benzothiazepine core fundamentally relies on forming the seven-membered thiazepine ring. Two primary strategies dominate the literature, each selected based on the availability of precursors and the desired substitution pattern:
Strategy A: S-Alkylation and Intramolecular Cyclization
This route leverages the high nucleophilicity of sulfur. Starting from 2-aminobenzhydrols or 2-aminothiophenols, S-alkylation with an appropriate alpha-halo ester is followed by intramolecular amidation to form a lactam intermediate [4]. While highly modular, this route often requires harsh cyclization conditions.
Strategy B: Lactam Reduction (The Borane-THF Approach)
The most robust method to yield the fully saturated 1,2,3,5-tetrahydro-4,1-benzothiazepine involves the late-stage reduction of a synthesized lactam, specifically 1,5-dihydro-4,1-benzothiazepine-2(3H)-one [5].
Causality in Reagent Selection : We utilize Borane-Tetrahydrofuran (
BH3⋅THF
) rather than Lithium Aluminum Hydride (
LiAlH4
). Borane is highly chemoselective for amides/lactams and operates via a coordinated mechanism. This prevents the reductive cleavage of the sensitive carbon-sulfur bonds within the thiazepine ring—a common, yield-destroying side reaction encountered with harsher hydride donors.
The following is a step-by-step, self-validating protocol for the reduction of 1,5-dihydro-4,1-benzothiazepine-2(3H)-one to the target tetrahydro scaffold.
Step 1: Reaction Setup and Reagent Addition
Procedure : Dissolve 1.0 equivalent of 1,5-dihydro-4,1-benzothiazepine-2(3H)-one in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 3.0 equivalents of Borane-THF complex (1.0 M in THF).
Causality : The strict anhydrous environment prevents the rapid hydrolysis of borane. The excess borane (3.0 eq) is required because the initial equivalent forms a stable amine-borane complex, while subsequent equivalents drive the reduction of the carbonyl group. Cooling controls the highly exothermic complexation step.
Step 2: Reflux and In-Process Monitoring
Procedure : Gradually warm the mixture to room temperature, then heat to reflux (approx. 66 °C) for 4 hours.
Self-Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The starting lactam (which has a lower
Rf
due to the strong carbonyl dipole) should completely disappear, replaced by a higher
Rf
, UV-active spot corresponding to the amine-borane intermediate.
Step 3: Acidic Quench and Cleavage
Procedure : Cool the reaction back to 0 °C. Carefully add Methanol (MeOH) dropwise until effervescence (hydrogen gas evolution) ceases. Subsequently, add 1.0 M HCl and stir for 1 hour at room temperature.
Causality : Methanol safely quenches unreacted borane. The acidic environment is strictly required to hydrolyze the highly stable amine-borane complex, releasing the free secondary amine of the target 1,2,3,5-tetrahydro-4,1-benzothiazepine.
Step 4: Extraction and Purification
Procedure : Basify the aqueous layer to pH 10 using saturated aqueous
Na2CO3
. Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Workflow Visualization
Synthetic and analytical workflow for 1,2,3,5-tetrahydro-4,1-benzothiazepine.
Analytical Validation System
To establish absolute trustworthiness, the synthesized compound must be validated orthogonally using Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
High-Resolution Mass Spectrometry (HRMS-ESI)
Expected Result : An
[M+H]+
peak at m/z 166.0685.
Validation Logic : Confirms the exact isotopic mass. The complete absence of an
[M+H]+
at m/z 180 (the mass of the starting lactam) validates that the reduction went to completion.
Nuclear Magnetic Resonance (
1H
and
13C
NMR)
1H
NMR (
CDCl3
, 400 MHz) : The defining feature of a successful reduction is the disappearance of the downfield lactam N-H proton and the emergence of upfield multiplets corresponding to the newly formed
C2
and
C3
methylene protons. Look for a broad singlet around
δ
3.5-4.0 ppm for the secondary amine (
N−H
), and distinct multiplets between
δ
2.8-3.2 ppm for the
−CH2−CH2−S−
system. The benzylic protons (
C5
) typically appear as a singlet near
δ
3.8-4.2 ppm.
13C
NMR (
CDCl3
, 100 MHz) : The critical validation point is the absence of the carbonyl carbon signal (typically found at
δ
170-175 ppm in the precursor). The aliphatic carbons (
C2,C3,C5
) will cluster in the upfield
δ
30-55 ppm region.
References
Efficient Syntheses of Benzothiazepines as Antagonists for the Mitochondrial Sodium−Calcium Exchanger: Potential Therapeutics for Type II Diabetes
The Journal of Organic Chemistry - ACS Publications
URL:[Link] [1]
Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke
PMC - National Institutes of Health (NIH)
URL:[Link] [2]
Synthesis of 1,2,3,5-Tetrahydro-4,1-benzothiazepine-2-thione Derivatives via Cyclization of 2-[(2-Isothiocyanatophenyl)methylsulfanyl]acetates with Sodium Hydride
ResearchGate
URL:[Link] [4]
WO2019082910A1 - Vasopressin receptor antagonist
Google P
Exploratory
"1,2,3,5-tetrahydro-4,1-benzothiazepine CAS number and structure"
An In-Depth Technical Guide to 1,2,3,5-Tetrahydro-4,1-Benzothiazepine: Structure, Synthesis, and Applications This guide provides a comprehensive technical overview of 1,2,3,5-tetrahydro-4,1-benzothiazepine, a heterocycl...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 1,2,3,5-Tetrahydro-4,1-Benzothiazepine: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,2,3,5-tetrahydro-4,1-benzothiazepine, a heterocyclic compound belonging to the benzothiazepine class. Benzothiazepines are a significant scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's chemical identity, structure, synthesis, and potential applications.
Chemical Identity and Core Structure
1,2,3,5-Tetrahydro-4,1-benzothiazepine is a seven-membered heterocyclic compound where a benzene ring is fused to a thiazepine ring.[2] The "tetrahydro" designation indicates that four of the atoms in the thiazepine ring are saturated. The numbers "4,1" specify the positions of the sulfur (thia) and nitrogen (aza) atoms relative to the benzene fusion.
The foundational structure consists of a benzene ring fused to a seven-membered ring containing a sulfur atom at position 4 and a nitrogen atom at position 1.
Caption: Chemical structure of 1,2,3,5-tetrahydro-4,1-benzothiazepine.
Synthesis Strategies and Mechanistic Considerations
The synthesis of benzothiazepine scaffolds is a cornerstone of heterocyclic chemistry, with various methodologies developed to construct this privileged core. While a specific, detailed protocol for 1,2,3,5-tetrahydro-4,1-benzothiazepine is not extensively documented in introductory literature, general strategies for related benzothiazepines provide a validated pathway.
A common and effective approach involves the cyclocondensation of appropriate precursors. For instance, the synthesis of 1,5-benzothiazepines often utilizes the reaction between 2-aminothiophenol and α,β-unsaturated ketones (chalcones).[1][5] For the 4,1-benzothiazepine isomer, a logical synthetic design would involve intramolecular cyclization.
Conceptual Protocol: Intramolecular Cyclization
The synthesis of related tetrahydro-benzothiazepine dioxides has been achieved through sulfonylamidomethylation followed by an intramolecular Friedel-Crafts type cyclization. This provides a strong rationale for a similar approach to the target molecule.
Workflow Rationale:
Precursor Synthesis: The synthesis begins with a suitably substituted benzene derivative containing both a nitrogen and a sulfur-containing side chain, positioned to facilitate a 7-membered ring closure.
Activation: An acid catalyst is typically employed to activate the aromatic ring and promote the electrophilic aromatic substitution required for cyclization. The choice of catalyst (e.g., methanesulfonic acid, trifluoroacetic acid, or a solid-phase resin like Amberlyst-15) is critical for optimizing yield and minimizing side reactions. The use of a solid-phase catalyst like Amberlyst-15 is advantageous as it simplifies workup and reduces corrosive waste.
Cyclization: The key ring-forming step proceeds via an intramolecular reaction, where a reactive intermediate attacks the benzene ring to form the fused thiazepine system.
Workup and Purification: The final step involves filtration to remove the catalyst, evaporation of the solvent, and purification of the product, typically via column chromatography.
Caption: Conceptual workflow for the synthesis of the benzothiazepine core.
Applications in Research and Drug Development
Benzothiazepines are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2] Derivatives of the benzothiazepine scaffold are known to act as calcium channel blockers, enzyme inhibitors, anticonvulsants, sedatives, and antipsychotic agents.[5]
Key Therapeutic Areas:
Cardiovascular Agents: The most famous example is Diltiazem, a 1,5-benzothiazepine used to treat hypertension and angina.[6]
Central Nervous System (CNS) Agents: Compounds like Quetiapine and Clothiapine are atypical antipsychotics based on the benzothiazepine skeleton, used in the treatment of schizophrenia.[2][6]
Anticancer and Antimicrobial Agents: Research has demonstrated that various benzothiazepine derivatives exhibit promising anticancer, antifungal, and anti-inflammatory properties.[1][2]
The 1,2,3,5-tetrahydro-4,1-benzothiazepine core serves as a valuable synthon for building libraries of novel compounds. Drug development professionals can utilize this scaffold to design and synthesize new chemical entities with tailored pharmacological profiles, leveraging the proven therapeutic potential of the benzothiazepine class.
Spectroscopic Characterization
Confirmation of the 1,2,3,5-tetrahydro-4,1-benzothiazepine structure relies on standard spectroscopic techniques. While a specific spectrum for this exact isomer requires access to dedicated chemical databases, the expected signals can be predicted based on studies of analogous structures.
¹H NMR: Proton NMR spectra of related tetrahydro-1,4-benzothiazepines show characteristic signals for the methylene protons of the seven-membered ring.[7] One would expect to see multiplets in the regions of ~2.7-3.5 ppm corresponding to the protons adjacent to the sulfur and nitrogen atoms, as well as aromatic protons in the ~7.0-7.5 ppm range.[7]
¹³C NMR: Carbon NMR would show distinct signals for the aliphatic carbons of the tetrahydro-thiazepine ring and the aromatic carbons of the fused benzene ring.
Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 165.26 g/mol .[4]
Variable temperature NMR studies on related compounds have shown that the seven-membered ring exists in puckered, interconverting chair-like conformations.[7][8] This conformational flexibility is a key feature that can influence receptor binding and biological activity.
Safety, Handling, and Storage
Proper handling of all chemical compounds in a laboratory setting is paramount. While specific toxicity data for 1,2,3,5-tetrahydro-4,1-benzothiazepine is limited, data for related benzothiazepine and heterocyclic compounds provide a basis for safe handling protocols.
Hazard Category
Description
Precautionary Statements
Acute Toxicity
May be harmful if swallowed, in contact with skin, or if inhaled.[3][9]
Avoid breathing dust/fumes. Use only in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10]
Avoid breathing dust. Use only outdoors or in a well-ventilated area.[10][11]
Storage and Disposal:
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]
Conclusion
1,2,3,5-Tetrahydro-4,1-benzothiazepine is a significant heterocyclic compound, identified by CAS number 1125-94-6. Its structure is part of the broader benzothiazepine family, which is of immense interest to the pharmaceutical industry due to its proven and diverse pharmacological activities. Understanding its synthesis, properties, and safe handling is crucial for researchers aiming to exploit this scaffold for the development of novel therapeutics. The insights provided in this guide serve as a foundational resource for scientific professionals engaged in the exploration and application of this valuable chemical entity.
References
ChemInform Abstract: Synthesis of 1,2,3,5-Tetrahydro-4,1-benzothiazepine-2-thione Derivatives via Cyclization of 2-[(2-Isothiocyanatophenyl)methylsulfanyl]acetates with Sodium Hydride. (2025). ResearchGate. Available from: [Link]
1,2,3,5-tetrahydro-4,1-benzothiazepine — Chemical Substance Information. NextSDS. Available from: [Link]
NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. CIBTech. Available from: [Link]
Synthesis and spectroscopic investigations of 1,4-benzothiazepine derivatives. Semantic Scholar. Available from: [Link]
Synthesis of 1,2,4,5-Tetrahydro-3,2-benzothiazepine 3,3-Dioxides Using Amberlyst-15. (2010). Taylor & Francis Online. Available from: [Link]
Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. Available from: [Link]
Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. Arkivoc. Available from: [Link]
Safety Data Sheet. DC Fine Chemicals. Available from: [Link]
Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][3][14]thiazepine ring system. (2025). Beilstein Journals. Available from: [Link]
1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences. Available from: [Link]
1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). MDPI. Available from: [Link]
2,3,4,5-Tetrahydro-1,5-benzothiazepine. PubChem. Available from: [Link]
benzothiazepine scaffolds. Journal of King Saud University - Science. Available from: [Link]
Pharmaceutical applications of 1,5-benzothiazepines. ResearchGate. Available from: [Link]
1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. (2002). Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
Newer applications of 1,5-benzothiazepines and their cytotoxic and anticonvulsant activity. Scholars Research Library. Available from: [Link]
Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. Available from: [Link]
Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones and 2H-1,4-Benzothiazin-3(4H)-ones. (2001). The Journal of Organic Chemistry. Available from: [Link]
2,3,4,5-Tetrahydro-1,4-benzothiazepin-5-one. PubChem. Available from: [Link]
A Predictive Spectroscopic and Structural Analysis of the 1,2,3,5-Tetrahydro-4,1-Benzothiazepine Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract: The benzothiazepine nucleus is a privileged scaffold in medicinal ch...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract: The benzothiazepine nucleus is a privileged scaffold in medicinal chemistry, forming the core of drugs like Diltiazem and Quetiapine. While the 1,4- and 1,5-benzothiazepine isomers are extensively studied, the 4,1-benzothiazepine system, specifically 1,2,3,5-tetrahydro-4,1-benzothiazepine, remains a less-explored chemical space. Direct empirical spectroscopic data for this parent compound is notably scarce in published literature. This guide, therefore, adopts a predictive and comparative approach, leveraging established spectroscopic principles and validated data from closely related isomers to construct a reliable, in-depth analytical framework. We will elucidate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound, explaining the causal relationships between its unique structure and its spectral output. This document serves as a foundational reference for researchers aiming to synthesize, identify, or functionalize this promising heterocyclic system.
The Benzothiazepine Core: The Critical Role of Isomerism
Benzothiazepines are bicyclic heterocyclic compounds featuring a benzene ring fused to a seven-membered thiazepine ring. The constitutional isomerism, defined by the relative positions of the sulfur (S) and nitrogen (N) atoms in the seven-membered ring, is the single most important factor governing the molecule's chemical, physical, and spectroscopic properties. The electron-donating nature of the thioether and the electron-withdrawing/donating and hydrogen-bonding capabilities of the secondary amine create distinct electronic environments in each isomer. This directly impacts bond polarities, charge distribution, and conformational flexibility, leading to unique spectroscopic fingerprints.
The diagram below illustrates the structural differences between the target 4,1-isomer and its more commonly studied 1,4- and 1,5-counterparts. Understanding these differences is fundamental to predicting the spectral data for the 4,1-scaffold.
Caption: Structural isomers and their influence on spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
¹H NMR Spectroscopy
The proton NMR spectrum will be characterized by signals from the aromatic protons and three distinct methylene groups, along with a signal for the N-H proton.
Aromatic Region (Predicted ~6.7-7.4 ppm): The four protons on the benzene ring will appear as a complex multiplet system. The proton ortho to the sulfur atom (H-6) is expected to be the most downfield due to the deshielding effect of the thioether, while the proton ortho to the nitrogen-bearing carbon (H-9) will also be influenced.
Aliphatic Region (Predicted ~2.5-4.0 ppm):
H-5 (CH₂-S): The methylene group adjacent to the sulfur atom is predicted to resonate around 2.7-3.0 ppm.
H-3 (CH₂-CH₂): This methylene group, being relatively isolated from the heteroatoms, should appear further upfield, likely in the 2.5-2.8 ppm range.
H-2 (CH₂-N): The methylene group directly attached to the nitrogen atom will be the most deshielded of the aliphatic protons, expected to appear around 3.5-4.0 ppm.[1]
N-H Proton: The amine proton signal will be a broad singlet, its chemical shift highly dependent on solvent and concentration, typically appearing between 3.0-5.0 ppm.
Table 1: Predicted ¹H NMR Data for 1,2,3,5-Tetrahydro-4,1-benzothiazepine
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Rationale / Comparative Notes
H-2 (CH₂)
3.5 - 4.0
Triplet (t)
Adjacent to electronegative Nitrogen; deshielded.
H-3 (CH₂)
2.5 - 2.8
Multiplet (m)
Aliphatic, coupled to H-2 and H-5 (via H-5 being part of a larger system).
H-5 (CH₂)
2.7 - 3.0
Triplet (t)
Adjacent to Sulfur; moderately deshielded.
Aromatic (H-6,7,8,9)
6.7 - 7.4
Multiplets (m)
Standard aromatic region, with shifts influenced by S and N substitution patterns.
| N-H | 3.0 - 5.0 | Broad Singlet (br s) | Exchangeable proton; position and shape are solvent/concentration dependent. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides complementary information, confirming the carbon skeleton. The chemical shifts are heavily influenced by the adjacent heteroatoms.
Aromatic Region (Predicted ~120-150 ppm): Six signals are expected. The carbons directly attached to the heteroatoms (C-5a and C-9a) will be the most downfield. C-5a (adjacent to S) and C-9a (adjacent to C-N) will have distinct shifts that are diagnostic for the 4,1-isomer.[3]
Aliphatic Region (Predicted ~25-55 ppm):
C-5 (CH₂-S): Expected around 30-35 ppm.
C-3 (CH₂-CH₂): Expected to be the most upfield aliphatic carbon, around 25-30 ppm.
C-2 (CH₂-N): The carbon adjacent to nitrogen will be the most downfield, likely in the 50-55 ppm range.[3]
Table 2: Predicted ¹³C NMR Data for 1,2,3,5-Tetrahydro-4,1-benzothiazepine
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale / Comparative Notes
C-2
50 - 55
Attached to Nitrogen; significantly deshielded.
C-3
25 - 30
Standard aliphatic carbon.
C-5
30 - 35
Attached to Sulfur; moderately deshielded.
Aromatic Carbons
120 - 135
Unsubstituted aromatic carbons.
| C-5a, C-9a | 135 - 150 | Bridgehead carbons attached to heteroatoms or part of the fused system. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.[4] For 1,2,3,5-tetrahydro-4,1-benzothiazepine, the key absorptions are predictable.
N-H Stretch: A moderate to sharp peak is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
Aliphatic C-H Stretch: Strong, sharp peaks will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Aromatic C=C Bending: Several absorptions will occur in the 1450-1600 cm⁻¹ region.
C-N Stretch: A moderate absorption is expected in the 1250-1350 cm⁻¹ range.
C-S Stretch: This bond gives rise to a weak absorption in the fingerprint region, typically between 600-800 cm⁻¹. Its identification can be challenging but is part of the overall fingerprint.
Table 3: Expected IR Absorption Bands
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Secondary Amine (N-H)
Stretch
3300 - 3500
Moderate, Sharp
Aromatic C-H
Stretch
3010 - 3100
Moderate
Aliphatic C-H
Stretch
2850 - 2960
Strong
Aromatic C=C
Ring Stretch
1450 - 1600
Moderate to Strong
C-N
Stretch
1250 - 1350
Moderate
| C-S | Stretch | 600 - 800 | Weak |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
Molecular Ion (M⁺˙): The parent molecule has a chemical formula of C₉H₁₁NS. The expected exact mass of the molecular ion is approximately 165.06 g/mol . A key diagnostic feature will be the presence of the M+2 peak with an intensity of about 4-5% relative to the M+ peak, which is characteristic of molecules containing a single sulfur atom due to the natural abundance of the ³⁴S isotope.[5]
Fragmentation Pathways: The seven-membered ring is the most likely site of initial fragmentation. Studies on related benzothiazepines and benzodiazepines show that cleavage of the heterocyclic ring is a dominant process.[6] A probable pathway involves the loss of ethylene (C₂H₄) or related fragments from the aliphatic chain, leading to the formation of a more stable, smaller ring system or a stabilized radical cation.
Caption: Recommended workflow for comprehensive spectroscopic characterization.
NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
¹H NMR: Acquire spectra with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR: Acquire spectra using a proton-decoupled sequence with a 45° pulse, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for adequate signal-to-noise.
2D NMR (Optional but Recommended): Perform COSY and HETCOR/HSQC experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively, to definitively assign all signals.
IR Data Acquisition
Sample Preparation:
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is the preferred method for its simplicity and speed.
KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
Data Collection: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample spectrum.
Mass Spectrometry Data Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
Ionization:
ESI-MS: Infuse the sample solution directly into the electrospray source. This is a soft ionization technique that will primarily yield the protonated molecule [M+H]⁺.
EI-MS: Introduce the sample via a direct insertion probe for analysis of the molecular ion (M⁺˙) and its fragmentation patterns.
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the MS/MS fragmentation pattern of the parent ion to support the proposed structure.
Conclusion
While the 1,2,3,5-tetrahydro-4,1-benzothiazepine scaffold represents an intriguing target for synthetic and medicinal chemistry, a lack of direct, published empirical data necessitates a predictive approach to its characterization. By applying first principles of spectroscopy and drawing logical comparisons with well-documented isomers, we have constructed a robust and reliable spectroscopic profile for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented in this guide provide a comprehensive baseline for any researcher working with this molecule. These predictions, grounded in authoritative analysis of related structures, will serve as an invaluable tool for reaction monitoring, purification, and final structural confirmation, paving the way for the exploration of this compound's potential applications.
References
ChemInform Abstract: Synthesis of 1,2,3,5-Tetrahydro-4,1-benzothiazepine-2-thione Derivatives via Cyclization of 2-[(2-Isothiocyanatophenyl)methylsulfanyl]acetates with Sodium Hydride. (2025). ResearchGate. Available at: [Link]
Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Steel, P. J. (2002). 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2, (10), 1747-1755. Available at: [Link]
Ahn, S., Shin, S. Y., Jung, Y., Jung, H., Kim, B. S., Koh, D., & Lim, Y. (2016). (1) H and (13) C NMR spectral assignments of novel flavonoids bearing benzothiazepine. Magnetic Resonance in Chemistry, 54(5), 382-390. Available at: [Link]
Cabrera, E. V., et al. (2010). Synthesis of 1,2,4,5-Tetrahydro-3,2-benzothiazepine 3,3-Dioxides Using Amberlyst-15. Synthetic Communications, 41(8), 1175-1181. Available at: [Link]
A Tandem One-Pot, Microwave-Assisted Synthesis of Regiochemically Differentiated 1,2,4,5-Tetrahydro-1,4-Benzodiazepin-3-ones SI - AWS. Available at: [Link]
Tsemeugne, J., et al. (2022). Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. Arkivoc, 2022(9), 1-14. Available at: [Link]
ONE-POT DRY MEDIA SYNTHESIS OF NEW TETRACYCLIC 1,5-BENZOTHIAZEPINES UNDER MICROWAVE ACTIVATION. (2003). HETEROCYCLES, 60(2), 371. Available at: [Link]
Shimizu, H., et al. (2001). Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones and 2H-1,4-Benzothiazin-3(4H)-ones. The Journal of Organic Chemistry, 66(23), 7677-7683. Available at: [Link]
Prasad, C., Rao, A. V., & Rao, M. V. 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences, 4(4), 1235-1249. Available at: [Link]
Synthesis and spectroscopic investigations of 1,4-benzothiazepine derivatives. Available at: [Link]
Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2079-2085. Available at: [Link]
Hegedus, A., et al. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d]b[7][8]enzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 18(8), 859-862. Available at: [Link]
Post-source decay matrix-assisted laser desorption/ionization mass spectrometric study of tetracyclic 2,3-dihydro-1,5-benzothiazepines. (2004). Rapid Communications in Mass Spectrometry, 18(12), 1259-1264. Available at: [Link]
Watson, D. G. (2005). Examples of IR spectra of drug molecules. In Pharmaceutical Analysis. Elsevier. Available at: [Link]
Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. Available at: [Link]
Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (2021). American Chemical Society. Available at: [Link]
13-C NMR Chemical Shift Table. (n.d.). Available at: [Link]
Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. (n.d.). NIST WebBook. Available at: [Link]
Rida, M. (2020). GAS-PHASE FRAGMENTATION STUDY OF TWO 1,5-BENZODIAZEPIN-2-ONE DERIVATIVES USING ELECTROSPRAY IONIZATION TANDEM MASS SPECTROMETRY. Moroccan Journal of Heterocyclic Chemistry, 19(1). Available at: [Link]
Benzodiazepine analogues. Part 19.1H and 13C NMR spectroscopic studies of 2-phenyl-1,4- and 1,5-benzoheterazepinethione derivatives. (2025). ResearchGate. Available at: [Link]
Janciene, R., et al. (2019). The complete 1H and 13C NMR spectra assignments of N-(2-nitrobenzoyl)-1,5-benzodiazepin-2-one and dihydroquinazolino[3,2-a]benzodiazepine derivatives. ResearchGate. Available at: [Link]
Benzothiazole. (n.d.). NIST WebBook. Available at: [Link]
Gomaa, A. M. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-8. Available at: [Link]
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). MDPI. Available at: [Link]
Unlocking the 4,1-Benzothiazepine Core: Mechanistic Insights, Synthesis, and Therapeutic Applications
Executive Summary While 1,5-benzothiazepines (e.g., diltiazem) have long dominated the cardiovascular landscape as L-type calcium channel blockers, the 4,1-benzothiazepine core represents a distinct, structurally privile...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
While 1,5-benzothiazepines (e.g., diltiazem) have long dominated the cardiovascular landscape as L-type calcium channel blockers, the 4,1-benzothiazepine core represents a distinct, structurally privileged scaffold with profound implications for neuropharmacology and metabolic disease[Ogunnupebi et al., 2023][1]. Characterized by a benzene ring fused to a seven-membered thiazepine ring (sulfur at position 4, nitrogen at position 1), this core is the definitive pharmacophore for modulating the mitochondrial sodium/calcium exchanger (NCLX) and the Calcium Homeostasis Modulator 1 (CALHM1) channel.
This technical guide deconstructs the biological activities of the 4,1-benzothiazepine core, elucidates the causality behind its synthetic and experimental workflows, and provides self-validating protocols for therapeutic development.
The most critical biological activity of the 4,1-benzothiazepine scaffold is its ability to regulate intracellular calcium (
Ca2+
) homeostasis via the mitochondria. In excitable cells, mitochondria buffer cytosolic
Ca2+
overload, a primary driver of excitotoxicity in neurodegenerative diseases and stroke[Viejo et al., 2021][2].
The Mechanism of NCLX Blockade
The prototype 4,1-benzothiazepine, CGP37157 (7-chloro-5-(2-chlorophenyl)-3,5-dihydro-4,1-benzothiazepin-2(1H)-one), is the first-in-class blocker of NCLX (formerly mNCX)[Garrosa et al., 2015][3].
Causality of Action: By exerting a moderate blockade on NCLX, 4,1-benzothiazepines slow the efflux of
Ca2+
from the mitochondrial matrix back into the cytosol. This transient retention prevents the sharp cytosolic
Ca2+
spikes that trigger the apoptotic cascade, thereby conferring neuroprotection.
Evolution of the Core: While CGP37157 is a potent NCLX blocker, it exhibits off-target effects on voltage-gated calcium channels (VGCCs) and plasmalemmal NCX. Rational design has led to optimized derivatives like ITH12575 (Compound 4c), which features an isopropyl substitution that enhances NCLX selectivity and mitigates oxidative stress-induced neuronal damage[Garrosa et al., 2015][4].
Fig 1: Modulation of mitochondrial Ca2+ and CALHM1 by 4,1-benzothiazepine derivatives.
The structural plasticity of the 4,1-benzothiazepine core allows it to interact with distinct biological targets beyond the mitochondria, dictating both its therapeutic potential and its side-effect profile.
A. CALHM1 Modulation and Epilepsy
Recent pharmacological profiling reveals that CGP37157 is one of the few known organic blockers of the CALHM1 channel at submicromolar concentrations[Mitra et al., 2015][5]. CALHM1 is a voltage-gated, non-selective ion channel that facilitates the extracellular release of ATP, a key purinergic neurotransmitter.
Clinical Implication: Blocking CALHM1 with CGP37157 has been shown to increase seizure severity during status epilepticus in adult mice[Mitra et al., 2025][6]. Therefore, when designing 4,1-benzothiazepines for neurodegenerative diseases, counter-screening against CALHM1 is a mandatory self-validating step to avoid pro-convulsant liabilities.
B. Squalene Synthase (SQS) Inhibition
Beyond neuropharmacology, 4,1-benzothiazepines exhibit potent inhibitory activity against squalene synthase, the enzyme catalyzing the first committed step in cholesterol biosynthesis[Miki et al., 2002][7].
Structure-Activity Relationship (SAR): X-ray crystallographic studies indicate that the spatial orientation of the 5-phenyl group on the 4,1-benzothiazepine ring is the critical determinant for SQS binding affinity, making it a viable scaffold for antihyperlipidemic drug discovery[Miki et al., 2002][8].
Quantitative Target Summary
Compound / Derivative
Primary Target
Biological Effect
Key Indication / Liability
CGP37157
NCLX (mNCX)
Ca2+
efflux blockade
Neuroprotection / Reference Tool
CGP37157
CALHM1
Channel blockade
Pro-convulsant (Liability)
ITH12575 (4c)
NCLX (Selective)
Cytoprotection (Oxidative)
Neurodegenerative Diseases
Compound 2 (Miki)
Squalene Synthase
SQS Inhibition
Hypercholesterolemia
Synthetic Methodology: Building the Core
To ensure high yields and structural fidelity, the synthesis of the 4,1-benzothiazepine core relies on a highly efficient, two-step cascade: ortho-lithiation followed by S-alkylation and intramolecular cyclization[Viejo et al., 2021][2].
Step-by-Step Synthetic Protocol
Ortho-Lithiation (Nucleophilic Activation):
Dissolve the Boc-protected aniline derivative in anhydrous THF under an argon atmosphere.
Cool the system to -78 °C and add tert-butyllithium (tBuLi) dropwise.
Causality: The directed ortho-metalation generates a highly reactive nucleophilic center adjacent to the protected amine.
Introduce the chosen benzaldehyde derivative (e.g., 2-isopropylbenzaldehyde) to form the intermediate benzhydrol.
S-Alkylation and One-Pot Cyclization:
React the intermediate with an excess of methyl thioglycolate in refluxing trifluoroacetic acid (TFA) at 85 °C for 24 hours.
Causality of the Acidic Environment: TFA serves a triple purpose. First, it drives an
SN1
reaction by dehydrating the benzhydrol to a stabilized carbocation, which is immediately attacked by the thiol. Second, it strips the Boc protecting group from the amine. Third, the newly liberated amine attacks the pending methyl ester in an intramolecular fashion, closing the 7-membered thiazepine ring to yield the final 4,1-benzothiazepine[Viejo et al., 2021][2].
Biological Validation Workflows (E-E-A-T)
A robust drug discovery program requires self-validating biological assays. To isolate the specific activity of a newly synthesized 4,1-benzothiazepine on NCLX, one must eliminate biological noise from other
Ca2+
transporters.
Protocol: High-Fidelity NCLX Blockade Assay
Why this works: We utilize HeLa cells for this assay. HeLa cells naturally lack Voltage-Gated Calcium Channels (VGCCs) and plasmalemmal NCX. This biological quirk provides a "clean" background, ensuring that any observed modulation of
Ca2+
dynamics is exclusively due to NCLX blockade[Garrosa et al., 2015][3].
Cell Preparation: Culture HeLa cells on glass coverslips and load them with the fluorescent
Ca2+
indicator Fluo-4 AM (3 µM) for 30 minutes at 37 °C.
Baseline Establishment: Perfuse the cells with a standard physiological buffer and record baseline fluorescence using confocal microscopy.
Mitochondrial Calcium Loading: Stimulate the cells with histamine (100 µM) to induce
IP3
-mediated
Ca2+
release from the endoplasmic reticulum, which is subsequently taken up by the mitochondria.
Compound Application: Introduce the 4,1-benzothiazepine derivative (e.g., 3 µM concentration) into the perfusion system.
Quantification: Measure the decay rate of the cytosolic
Ca2+
transient. A slower decay rate compared to the vehicle control validates successful NCLX blockade, as the mitochondria are prevented from extruding
Ca2+
back into the cytosol.
Fig 2: Synthetic workflow and self-validating biological screening cascade.
Conclusion & Future Perspectives
The 4,1-benzothiazepine core is far more than a structural curiosity; it is a highly tunable pharmacophore with privileged access to mitochondrial calcium machinery and lipid metabolism pathways. By understanding the mechanistic causality of its synthetic assembly and employing rigorous, biologically isolated screening models (such as the HeLa NCLX assay), researchers can rationally design next-generation therapeutics. Future optimization must focus on maximizing NCLX selectivity while strictly counter-screening against CALHM1 to avoid neurological liabilities.
References
Viejo, L., Rubio-Alarcón, M., Arribas, R. L., Moreno-Castro, M., Pérez-Marín, R., Braun-Cornejo, M., Estrada-Valencia, M., & de Los Ríos, C. (2021). "Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke." Molecules, 26(15), 4473. URL:[Link]
Garrosa, J., Paredes, I., Marambaud, P., López, M. G., & Cano-Abad, M. F. (2015). "Benzothiazepine CGP37157 Analogues Exert Cytoprotection in Various in Vitro Models of Neurodegeneration." ACS Chemical Neuroscience, 6(9), 1546-1556. URL:[Link]
Mitra, M., Sanz Rodriguez, A., Delanty, N., Beausang, A., Brett, F. M., Farrell, M. A., Cryan, J., O'Brien, D. F., Henshall, D., Cano-Abad, M. F., & Engel, T. (2025). "The CALHM1 blocker CGP37157 increases seizure severity during status epilepticus in adult mice." Purinergic Signalling, 21(6), 1241-1248. URL:[Link]
Miki, T., Kori, M., Fujishima, A., Mabuchi, H., Tozawa, R., Nakamura, M., Sugiyama, Y., & Yukimasa, H. (2002). "Syntheses of fused heterocyclic compounds and their inhibitory activities for squalene synthase." Bioorganic & Medicinal Chemistry, 10(2), 385-400. URL:[Link]
Ogunnupebi, T. A., Ajani, O. O., Oduselu, G. O., Elebiju, O. F., & Adebiyi, E. (2023). "Chemistry and pharmacological diversity of benzothiazepine—Excellent pathway to drug discovery." Journal of Molecular Structure, 1280, 135000. URL:[Link]
Tetrahydro-4,1-Benzothiazepines: Isomeric Diversity, Synthetic Workflows, and Pharmacological Applications
Introduction to the 4,1-Benzothiazepine Scaffold Tetrahydro-4,1-benzothiazepines represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry. Characterized by a benzene ring fused to a seven-memb...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the 4,1-Benzothiazepine Scaffold
Tetrahydro-4,1-benzothiazepines represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry. Characterized by a benzene ring fused to a seven-membered thiazepine ring containing sulfur and nitrogen at positions 4 and 1, respectively, this architecture provides a highly tunable framework for the development of intracellular calcium modulators.
The most prominent derivative in this class is CGP37157 (7-chloro-5-(2-chlorophenyl)-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one). CGP37157 is widely recognized as a selective inhibitor of the mitochondrial sodium-calcium exchanger (mNCE or NCLX), making it a critical tool compound for investigating mitochondrial calcium homeostasis, neuroprotection, and glucose-stimulated insulin secretion (GSIS) in Type II diabetes .
Structural Chemistry and Isomeric Diversity
The pharmacological profile of tetrahydro-4,1-benzothiazepines is heavily dictated by their stereochemistry and regiochemistry.
Stereocenters and Enantiomerism: The C5 position of the 1,2,3,5-tetrahydro-4,1-benzothiazepine ring is a critical chiral center. Enantiomeric resolution of C5-chiral derivatives has demonstrated that specific spatial orientations of the C5-aryl group are strictly required for optimal binding affinity to the NCLX target.
Lipophilicity and Aqueous Solubility: Traditional 5-arylbenzothiazepines (like CGP37157) suffer from high lipophilicity, which limits their aqueous solubility and bioavailability. To circumvent this, recent drug development efforts have focused on synthesizing 5-(pyridin-N-yl)benzothiazepine isomers. Replacing the C5-phenyl ring with a pyridine moiety significantly improves aqueous solubility (lowering the Clog P to between 2.5 and 3.2) while preserving the core neuroprotective profile.
Synthetic Methodologies and Protocols
The synthesis of 4,1-benzothiazepine derivatives generally relies on the construction of the seven-membered ring via S-alkylation followed by intramolecular cyclization. Below are two distinct, self-validating protocols for generating different derivatives.
Protocol 1: One-Pot Synthesis of 5-Aryl-4,1-benzothiazepin-2-ones
This method, adapted from Pei et al., utilizes a highly efficient one-pot S-alkylation and intramolecular aminolysis strategy.
S-Alkylation: Add methyl thioglycolate (1.2 eq) to the solution. Heat the mixture to 80–85 °C.
Causality: TFA acts as both the solvent and an acid catalyst. It promotes the formation of a highly reactive carbocation at the benzhydrol carbon. The thiol group of methyl thioglycolate acts as a nucleophile, attacking the carbocation to form a thioether intermediate.
In Situ Aminolysis (Cyclization): Maintain the temperature at 80–85 °C for 24 hours.
Causality: The elevated temperature in the presence of TFA facilitates the intramolecular aminolysis of the methyl ester by the adjacent primary amine, driving the thermodynamic ring closure to form the lactam (benzothiazepin-2-one).
Validation & Quality Control: Quench the reaction with saturated aqueous Na₂CO₃, extract with ethyl acetate, and purify via silica gel chromatography. Confirm the formation of the seven-membered lactam ring using ¹H NMR (monitoring the disappearance of the ester methyl singlet) and HRMS.
Protocol 2: Synthesis of 4,1-Benzothiazepine-2-thione Derivatives
For the synthesis of 1,2,3,5-tetrahydro-4,1-benzothiazepine-2-thione derivatives, an isothiocyanate cyclization approach is utilized .
Isothiocyanate Generation: Treat the corresponding isocyanide precursor with elemental sulfur (S₈) and a catalytic amount of selenium (Se) to generate 2-[(2-isothiocyanatophenyl)methylsulfanyl]acetates in situ.
Base-Promoted Cyclization: Transfer the intermediate to anhydrous THF at 0 °C and treat with an equimolar amount of sodium hydride (NaH).
Causality: NaH acts as a strong base to deprotonate the active methylene group situated between the sulfur atom and the ester carbonyl. The resulting carbanion undergoes a rapid intramolecular nucleophilic attack on the highly electrophilic central carbon of the isothiocyanate group, yielding the 2-thione-substituted seven-membered ring.
Validation & Quality Control: Quench with aqueous NH₄Cl, extract, and purify via preparative TLC. Validate the C2=S substitution via ¹³C NMR (characteristic thiocarbonyl peak >180 ppm).
Caption: Synthetic pathways for tetrahydro-4,1-benzothiazepin-2-one and 2-thione derivatives.
Biological Activity and Mechanism of Action
Tetrahydro-4,1-benzothiazepines are primarily recognized as modulators of intracellular calcium ([Ca²⁺]c). During cellular stress or excitotoxicity, cytosolic calcium overload triggers excessive mitochondrial calcium uptake via the mitochondrial calcium uniporter (MCU).
Derivatives like CGP37157 act by binding to and inhibiting the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX) . By blocking the efflux of Ca²⁺ from the mitochondria back into the cytosol, these compounds prevent the catastrophic cytosolic calcium overload that leads to neuronal apoptosis (in neurodegenerative diseases and stroke) and enhance mitochondrial oxidative metabolism to boost glucose-stimulated insulin secretion (in pancreatic beta cells).
Caption: Mechanism of action of 4,1-benzothiazepines in modulating mitochondrial calcium homeostasis.
Structure-Activity Relationship (SAR) Summary
The table below summarizes the quantitative and qualitative SAR data for various structural modifications of the 4,1-benzothiazepine core.
The tetrahydro-4,1-benzothiazepine scaffold remains a highly valuable structural motif in the pursuit of novel therapeutics for metabolic and neurodegenerative disorders. By leveraging targeted synthetic workflows—such as one-pot S-alkylation/aminolysis and isothiocyanate cyclization—researchers can systematically explore the isomeric and derivative space of this molecule. Future drug development will likely continue to focus on optimizing the physicochemical properties (e.g., C5-pyridine derivatives) while maintaining the potent NCLX inhibitory activity required for clinical efficacy.
References
Pei, Y., Lilly, M. J., Owen, D. J., D'Souza, L. J., Tang, X. Q., Yu, J., ... & Ghosh, S. S. (2003). "Efficient Syntheses of Benzothiazepines as Antagonists for the Mitochondrial Sodium−Calcium Exchanger: Potential Therapeutics for Type II Diabetes." The Journal of Organic Chemistry.[Link]
Martínez-Sanz, F. J., et al. (2021). "Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke." Molecules.[Link]
Kobayashi, K., Enmi, Y., Iitsuka, D., Kanbe, Y., & Konishi, H. (2011). "Synthesis of 1,2,3,5-Tetrahydro-4,1-benzothiazepine-2-thione Derivatives via Cyclization of 2-[(2-Isothiocyanatophenyl)methylsulfanyl]acetates with Sodium Hydride." Heterocycles.[Link]
Exploratory
4,1-Benzothiazepines: A Comprehensive Technical Guide to Synthesis and Neuroprotective Pharmacology
Executive Summary While 1,5-benzothiazepines (such as the calcium channel blocker diltiazem) have long dominated cardiovascular pharmacology, 4,1-benzothiazepines have emerged as a privileged, highly specialized scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
While 1,5-benzothiazepines (such as the calcium channel blocker diltiazem) have long dominated cardiovascular pharmacology, 4,1-benzothiazepines have emerged as a privileged, highly specialized scaffold in neuropharmacology 1[1]. The prototypical hit compound, CGP37157 , is the first-in-class blocker of the mitochondrial sodium/calcium exchanger (NCLX) 2[2].
By selectively modulating intracellular calcium (
Ca2+
) homeostasis, 4,1-benzothiazepine derivatives offer profound neuroprotective effects against excitotoxicity, making them prime candidates for the treatment of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's, Huntington's) and acute ischemic stroke[3]. This technical whitepaper synthesizes the latest literature on the structural optimization, biological mechanisms, and chemical synthesis of 4,1-benzothiazepines, providing a self-validating framework for drug development professionals.
Pharmacological Targets and Mechanistic Causality
The therapeutic logic of 4,1-benzothiazepines is rooted in the spatial and temporal regulation of cytosolic calcium. In neurodegenerative states or ischemic stroke, neurons are exposed to excessive glutamate, triggering a massive influx of
Ca2+
into the cytosol.
Mitochondria act as the primary buffer for this excitotoxicity, taking up
Ca2+
via the Mitochondrial Calcium Uniporter (MCU). However, the NCLX continuously pumps this buffered
Ca2+
back into the cytosol, exacerbating the cytosolic overload and ultimately triggering apoptosis or necrosis[3].
By blocking the NCLX, 4,1-benzothiazepines force the mitochondria to retain the buffered
Ca2+
, thereby normalizing cytosolic levels and promoting neuronal survival 3[3]. Newer derivatives have also shown affinity for the Voltage-Gated Calcium Channels (VGCC) and the Calcium Homeostasis Modulator 1 (CALHM1), creating a multi-target polypharmacological profile[2][3].
Caption: Mechanism of NCLX blockade by 4,1-benzothiazepines preventing cytosolic Ca2+ overload.
Structure-Activity Relationship (SAR) and Physicochemical Optimization
A critical bottleneck in the clinical translation of the lead compound CGP37157 is its high lipophilicity (cLogP
≈
4.5), which results in poor aqueous solubility. Recent medicinal chemistry efforts have focused on reducing lipophilicity while maintaining or enhancing NCLX blockade[3].
The causality behind these modifications is straightforward: replacing highly lipophilic aromatic rings (like the pending phenyl ring) with heteroaromatic systems (like pyridine), or swapping halogens for polar amines, directly reduces the partition coefficient, thereby improving the pharmacokinetic profile and brain penetrance (as measured by PAMPA assays)[3].
Enhanced neuroprotection in in vitro stroke models.
Compounds 15–18
5-(pyridin-N-yl) substitution
2.5 – 3.2
NCLX
Significant increase in polarity and aqueous solubility.
Compound 20
7-dimethylamino substitution
~3.5
NCLX
Improved drug-likeness; moderate cLogP reduction.
Compound 4c
Thiazocine expansion variant
N/A
mNCX
Potent cytoprotection in HeLa/SH-SY5Y stress models.
Chemical Synthesis Logic
The construction of the 4,1-benzothiazepine core relies on a highly efficient, two-stage synthetic logic: Directed Ortho-Lithiation followed by an Acid-Mediated Cascade Cyclization [3].
Alternative methodologies, such as the
[4+3]
annulation between aza-o-quinone methides and pyridinium 1,4-zwitterionic thiolates, have also been reported for highly functionalized derivatives 4[4], but the ortho-lithiation route remains the industry standard for CGP37157 analogues due to its scalability and regioselectivity.
Caption: Synthetic workflow of 4,1-benzothiazepines via ortho-lithiation and acid-mediated cyclization.
Self-Validating Experimental Protocol: Synthesis of 5-Aryl-4,1-Benzothiazepines
To ensure scientific integrity and reproducibility, the following protocol details the exact causality and in-process controls required to synthesize 5-aryl/heteroaryl-4,1-benzothiazepines (e.g., Compounds 15-18)[3].
Phase 1: Directed Ortho-Lithiation and Nucleophilic Addition
Objective: Regioselective functionalization of the aniline core.
Preparation: Dissolve the Boc-protected aniline (1.0 eq) in anhydrous THF under an inert Argon atmosphere. Cool the system to -78 °C.
Causality: The tert-butoxycarbonyl (Boc) group is not merely a protecting group; it acts as a potent Directing Metalation Group (DMG). The oxygen atoms coordinate the lithium cation, directing deprotonation exclusively to the ortho position.
In-Process Control (IPC): Quench a 0.1 mL reaction aliquot with
D2O
. GC-MS analysis must confirm >95% deuterium incorporation at the ortho position before proceeding.
Addition: Add the desired aromatic aldehyde (e.g., pyridine-carboxaldehyde, 1.2 eq) dissolved in THF. Stir for 2 hours at -78 °C, then allow warming to room temperature.
Workup: Quench with saturated aqueous
NH4Cl
, extract with EtOAc, dry over
Na2SO4
, and purify via flash chromatography to isolate the secondary alcohol intermediate.
Phase 2: Acid-Mediated S-Alkylation and Cascade Cyclization
Objective: One-pot construction of the 7-membered thiazepine ring.
Reaction Setup: Dissolve the intermediate from Phase 1 (1.0 eq) in neat Trifluoroacetic acid (TFA). Add methyl thioglycolate (3.0 eq).
Cascade Initiation: Heat the mixture to reflux (85 °C) for 24 hours.
Causality: TFA acts as both solvent and catalyst, orchestrating a three-step cascade. First, it protonates the secondary alcohol, driving dehydration to form a highly stabilized carbocation (
SN1
mechanism). Second, it cleaves the Boc group to liberate the primary amine. Third, the carbocation is attacked by the thiol of methyl thioglycolate. Finally, the newly freed amine attacks the pending methyl ester in an intramolecular aminolysis, closing the ring.
IPC: Monitor the disappearance of the Boc-protected intermediate via TLC (Hexane:EtOAc 7:3). The cyclization is thermodynamically driven but requires the 85 °C thermal input to overcome the activation energy of the final aminolysis step.
Isolation: Remove TFA under reduced pressure. Neutralize the residue with saturated
NaHCO3
, extract with
CH2Cl2
, and purify via column chromatography to yield the final 4,1-benzothiazepine.
References
Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke.Molecules (NIH).
Benzothiazepine CGP37157 Analogues Exert Cytoprotection in Various in Vitro Models of Neurodegener
Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery.
Synthesis of Functionalized 4,1‐Benzothiazepines via a[4+3] Annulation between Aza‐o‐Quinone Methides and Pyridinium 1,4‐Zwitterionic Thiolates.
Application Notes and Protocols for the Laboratory Synthesis of the 1,2,3,5-Tetrahydro-4,1-Benzothiazepine Scaffold
For: Researchers, scientists, and drug development professionals Introduction: The 4,1-Benzothiazepine Core in Modern Drug Discovery The benzothiazepine nucleus represents a "privileged structure" in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals
Introduction: The 4,1-Benzothiazepine Core in Modern Drug Discovery
The benzothiazepine nucleus represents a "privileged structure" in medicinal chemistry, with different isomers forming the core of numerous pharmacologically active agents. While the 1,4- and 1,5-benzothiazepine isomers are widely studied, the 4,1-benzothiazepine scaffold is a less explored yet promising framework.[1][2] Derivatives of this core are being investigated for a range of therapeutic applications, including as neuroprotective agents that modulate intracellular calcium levels, making them relevant for research into neurodegenerative diseases and stroke.[3]
This guide provides a detailed overview of a robust synthetic strategy for accessing the 1,2,3,5-tetrahydro-4,1-benzothiazepine skeleton. Specifically, we will focus on a field-proven, two-stage protocol that yields a 1,5-dihydro-4,1-benzothiazepin-2(3H)-one, a direct precursor to the fully saturated tetrahydro-4,1-benzothiazepine ring system. The protocols detailed herein are based on established methodologies and provide in-depth explanations for key experimental choices, ensuring both reproducibility and a foundational understanding of the underlying chemical principles.[3]
Overall Synthetic Strategy
The construction of the 4,1-benzothiazepine ring system is efficiently achieved through a two-part synthetic sequence. The general workflow involves:
Directed ortho-Lithiation and Aldehyde Addition: This initial step creates a key carbinol intermediate by functionalizing a protected aniline derivative at the position ortho to the directing group.
S-Alkylation and Intramolecular Cyclization: The second stage involves the reaction of the carbinol intermediate with a sulfur-containing reagent, followed by an acid-catalyzed cyclization to form the seven-membered benzothiazepine ring.[3]
The following diagram provides a high-level overview of this synthetic workflow.
Caption: High-level workflow for the synthesis of the tetrahydro-4,1-benzothiazepinone core.
Part 1: Synthesis of the Carbinol Intermediate via ortho-Lithiation
The initial step involves the highly regioselective functionalization of an N-protected aniline derivative. The protecting group, such as a tert-butoxycarbonyl (Boc) or pivaloyl group, serves as a directed metalation group (DMG), facilitating the deprotonation of the adjacent aromatic proton.
Causality of Experimental Choices:
Protecting Group: The use of a bulky protecting group like Boc or pivaloyl is crucial. It not only prevents unwanted side reactions at the nitrogen atom but also effectively directs the organolithium base to the ortho position.
tert-Butyllithium (tBuLi): tBuLi is a strong, sterically hindered base, making it ideal for this deprotonation. Its use can lead to higher yields compared to n-butyllithium (nBuLi), which may undergo competitive addition to the aldehyde, forming undesired by-products.[3]
Protocol 1: Synthesis of 4-Chloro-2-[hydroxy(phenyl)methyl]-N-tert-butoxycarbonylaniline
This protocol is adapted from methodologies used in the synthesis of neuroprotective 4,1-benzothiazepines.[3]
Materials and Reagents:
Reagent
Molar Eq.
MW ( g/mol )
Amount (mmol)
Mass/Volume
4-Chloro-N-tert-butoxycarbonylaniline
1.0
227.69
2.28
519 mg
tert-Butyllithium (tBuLi)
2.7
64.06
6.16
(Specify conc.)
Benzaldehyde
1.1
106.12
2.51
266 mg (0.25 mL)
Anhydrous Tetrahydrofuran (THF)
-
-
-
~20 mL
Saturated NH₄Cl solution
-
-
-
As needed
Ethyl Acetate
-
-
-
As needed
Hexane
-
-
-
As needed
Anhydrous Na₂SO₄ or MgSO₄
-
-
-
As needed
Procedure:
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-chloro-N-tert-butoxycarbonylaniline (2.28 mmol) in anhydrous THF under a nitrogen atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Slowly add tert-butyllithium (tBuLi, 2.7 eq.) dropwise to the stirred solution, maintaining the temperature below -70 °C. The solution may change color, indicating the formation of the lithiated species. Stir the mixture at this temperature for 1 hour.
Aldehyde Addition: Add benzaldehyde (1.1 eq.) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 2 hours.
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution while the mixture is still cold.
Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired carbinol intermediate.
Part 2: S-Alkylation and Cyclization to the Tetrahydro-4,1-Benzothiazepinone Core
This second phase is a one-pot reaction that efficiently constructs the seven-membered heterocyclic ring. The carbinol intermediate from Part 1 is reacted with methyl thioglycolate in the presence of a strong acid, which catalyzes both the S-alkylation and the subsequent intramolecular cyclization.
Causality of Experimental Choices:
Trifluoroacetic Acid (TFA): TFA serves multiple roles in this transformation. It acts as a solvent and as a strong acid catalyst. It facilitates the removal of the Boc protecting group and promotes the formation of a carbocation from the carbinol, which is then attacked by the sulfur nucleophile (S-alkylation). Finally, it catalyzes the intramolecular aminolysis (cyclization) to form the lactam ring of the benzothiazepinone.[3]
Methyl Thioglycolate: This reagent provides the necessary -S-CH₂-C(=O)- unit for the formation of the benzothiazepinone ring.
Elevated Temperature: Heating the reaction mixture is necessary to drive the S-alkylation and subsequent cyclization to completion, ensuring the formation of the final benzothiazepine scaffold rather than isolating the S-alkylated, non-cyclized intermediate.[3]
Protocol 2: Synthesis of 7-Chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carbinol intermediate (1.0 eq.) in trifluoroacetic acid (TFA).
Reagent Addition: Add methyl thioglycolate (~10 eq.) to the solution.
Heating: Heat the reaction mixture to reflux (temperature will depend on the specific setup, but often around 100-110 °C) and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by TLC or LC-MS.
Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and slowly neutralize with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the evolution of CO₂ ceases.
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 20 mL).
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the final 7-chloro-5-phenyl-1,5-dihydro-4,1-benzothiazepin-2(3H)-one.
Reaction Mechanism and Visualization
The synthesis proceeds through a series of well-defined steps, as illustrated in the diagram below. The initial directed ortho-lithiation is followed by nucleophilic attack on the aldehyde. The subsequent acid-catalyzed step involves S-alkylation via a carbocation intermediate, followed by intramolecular cyclization to form the final product.
Caption: Proposed reaction mechanism for the synthesis of the tetrahydro-4,1-benzothiazepinone core. (Note: Generic image placeholders are used; in a real application, these would be chemical structure images).
Discussion and Outlook: Accessing the Parent Tetrahydro-4,1-Benzothiazepine
The protocols described provide a reliable pathway to 1,2,3,5-tetrahydro-4,1-benzothiazepin-2-ones. To obtain the parent, fully saturated 1,2,3,5-tetrahydro-4,1-benzothiazepine scaffold (without the C2-ketone), a subsequent reduction step is required.
A common and effective method for the reduction of a lactam (cyclic amide) to the corresponding cyclic amine is the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) . This transformation would reduce the amide carbonyl group to a methylene group (-C(=O)- to -CH₂-), yielding the desired target compound. While a specific protocol for this final reduction step on this particular scaffold was not detailed in the surveyed literature, it represents a standard and logical subsequent transformation for researchers in the field.
Conclusion
The synthetic route detailed in these application notes, centered on a directed ortho-lithiation followed by a one-pot S-alkylation and cyclization, offers a robust and adaptable method for accessing the 1,2,3,5-tetrahydro-4,1-benzothiazepinone core. This key intermediate serves as a valuable building block for the synthesis of diverse derivatives and as a direct precursor to the fully saturated 1,2,3,5-tetrahydro-4,1-benzothiazepine ring system. The principles and protocols outlined here provide a solid foundation for researchers engaged in the exploration of this important heterocyclic scaffold for applications in drug discovery and medicinal chemistry.
References
García-AG, et al. (2021). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. Molecules. Available at: [Link]
Li, P., et al. (2021). Synthesis of Functionalized 4,1-Benzothiazepines via a [4+3] Annulation between Aza-o-Quinone Methides and Pyridinium 1,4-Zwitterionic Thiolates. Advanced Synthesis & Catalysis. Available at: [Link]
Prasad, C., et al. (2013). 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]
Kumar, A., et al. (2015). NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. International Journal of Basic and Applied Chemical Sciences. Available at: [Link]
Amir, M., & Kumar, S. (2011). Review Article Benzo[3][4]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. Journal of Heterocyclic Chemistry. Available at: [Link]
Dutia, M. (2020). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists
Focus Area: Mitochondrial Calcium Homeostasis, Neurodegeneration, and Cytoprotection
Introduction & Mechanistic Rationale
The dysregulation of intracellular calcium (Ca²⁺) homeostasis is a fundamental pathological hallmark in neurodegenerative diseases (such as Alzheimer's and Parkinson's) and ischemic stroke[1]. Mitochondria act as critical buffers during cytosolic Ca²⁺ spikes, taking up Ca²⁺ via the mitochondrial Ca²⁺ uniporter (MCU) and releasing it primarily through the mitochondrial sodium/calcium exchanger (mNCX or NCLX)[1].
For decades, the 4,1-benzothiazepine derivative CGP37157 has been the gold-standard pharmacological tool for blocking mNCX. Recent drug development efforts have synthesized novel 1,2,3,5-tetrahydro-4,1-benzothiazepine analogues (e.g., compound 4c) designed to enhance mNCX blockade selectivity and aqueous solubility[1][2]. By moderately blocking mNCX, these compounds prevent the rapid, deleterious cycling of Ca²⁺ back into the cytosol, thereby maintaining mitochondrial integrity, preventing secondary excitotoxic spikes, and ultimately promoting neuronal survival[1]. Furthermore, these derivatives have demonstrated in vivo efficacy, such as extending the lifespan of C. elegans models under stress[3].
Pathway Dynamics: Mitochondrial Ca²⁺ Modulation
The following diagram illustrates the causality of mNCX blockade by 4,1-benzothiazepines in preventing apoptosis during excitotoxic events.
Mechanism of 4,1-benzothiazepine-mediated neuroprotection via mNCX blockade.
Experimental Design: Establishing Causality
To rigorously evaluate the neuroprotective profile of 1,2,3,5-tetrahydro-4,1-benzothiazepines, assays must mimic distinct mechanisms of neuronal stress. We utilize two validated in vitro models using human SH-SY5Y neuroblastoma cells[1]:
High K⁺ Depolarization (70 mM K⁺): Forces the opening of Voltage-Gated Calcium Channels (VGCCs), causing massive Ca²⁺ influx. This isolates the compound's ability to manage acute, massive cytosolic Ca²⁺ overload.
Rotenone/Oligomycin A (R/O) Cocktail: Rotenone (Complex I inhibitor) and Oligomycin A (ATP synthase inhibitor) induce severe mitochondrial stress and Reactive Oxygen Species (ROS) generation[1]. This evaluates the compound's direct protective effect on mitochondrial bioenergetics.
Quantitative Efficacy Profiling
The structural optimization of 4,1-benzothiazepines (specifically the addition of bulky groups at the C2′ position) significantly alters their cytoprotective capabilities. The table below summarizes comparative efficacy data[1].
Compound
Structural Feature
Stressor Model
Concentration
Relative Viability Protection (%)
CGP37157 (1)
Standard 4,1-benzothiazepine
70 mM K⁺
10 μM
~35%
Analogue 4c
Bulky C2′ group
70 mM K⁺
10 μM
>50% (p < 0.05)
Analogue 4c
Bulky C2′ group
Rotenone/Oligo
10 μM
>40% (p < 0.001)
Analogue 4j
Bulky C2′ group
70 mM K⁺
10 μM
>45% (p < 0.05)
Detailed Methodologies & Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . By incorporating strict control matrices, any observed neuroprotection can be causally linked to the benzothiazepine derivative rather than assay artifacts.
Standard workflow for evaluating neuroprotective efficacy in SH-SY5Y cells.
Protocol A: High K⁺-Induced Excitotoxicity Assay
Objective: Quantify the protection afforded by 4,1-benzothiazepines against VGCC-mediated Ca²⁺ overload.
Step-by-Step Methodology:
Cell Seeding: Seed human SH-SY5Y neuroblastoma cells in 96-well plates at a density of
5×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
Self-Validating Control Matrix Setup:
Negative Control: Vehicle only (0.1% DMSO).
Compound Toxicity Control: 10 μM Benzothiazepine + No Stressor. (Validates the drug isn't inherently toxic).
Positive Stress Control: Vehicle + 70 mM K⁺. (Establishes the maximum cell death window).
Positive Protection Control: 1 μM Nimodipine + 70 mM K⁺. (Validates assay sensitivity to Ca²⁺ channel modulation).
Pre-treatment: Aspirate media. Apply 1,2,3,5-tetrahydro-4,1-benzothiazepine derivatives (e.g., 1 μM to 30 μM dose-response) in fresh serum-free media. Incubate for 1 hour . Causality note: Pre-incubation is critical to allow the lipophilic benzothiazepine to partition into the inner mitochondrial membrane and equilibrate with mNCX prior to the stress event.
Stress Induction: Add KCl to the wells to achieve a final concentration of 70 mM.
Incubation: Return plates to the incubator for 24 hours.
Viability Readout (MTT Reduction):
Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 3 hours at 37°C.
Lyse cells and dissolve formazan crystals using 100 μL of DMSO.
Measure absorbance at 540 nm using a microplate reader. Calculate % protection relative to the Positive Stress Control.
Objective: Assess cytoprotection against direct mitochondrial respiratory chain collapse and ROS-induced apoptosis.
Step-by-Step Methodology:
Preparation: Seed SH-SY5Y cells as described in Protocol A.
Pre-treatment: Apply the 4,1-benzothiazepine derivatives (10 μM) for 1 hour.
Stress Cocktail Preparation: Prepare a fresh stressor cocktail of 30 μM Rotenone and 10 μM Oligomycin A (R/O) in serum-free DMEM[1]. Causality note: Rotenone blocks Complex I, while Oligomycin A blocks ATP synthase. Together, they force the mitochondria to rely entirely on alternative survival pathways, heavily taxing Ca²⁺ buffering capacities.
Stress Induction: Add the R/O cocktail to the designated wells.
Incubation & Readout: Incubate for 24 hours. Perform an LDH (Lactate Dehydrogenase) release assay by sampling 50 μL of the supernatant. LDH release is a direct, self-validating measure of membrane rupture (necrosis/late apoptosis), providing an orthogonal validation to the metabolic MTT assay.
References
Benzothiazepine CGP37157 Analogues Exert Cytoprotection in Various in Vitro Models of Neurodegeneration
Source: ACS Chemical Neuroscience (2015)
URL:[Link]
Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke
Source: PMC / International Journal of Molecular Sciences (2021)
URL:[Link]
The Neuroprotector Benzothiazepine CGP37157 Extends Lifespan in C. elegans Worms
Source: ResearchGate / Frontiers in Pharmacology (2019)
URL:[Link]
"experimental design for testing 1,2,3,5-tetrahydro-4,1-benzothiazepine in vitro"
An Application Guide for the In Vitro Pharmacological Profiling of 1,2,3,5-Tetrahydro-4,1-benzothiazepine Derivatives Preamble: A Structured Approach to Characterizing Novel CNS-Active Scaffolds The 1,2,3,5-tetrahydro-4,...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the In Vitro Pharmacological Profiling of 1,2,3,5-Tetrahydro-4,1-benzothiazepine Derivatives
Preamble: A Structured Approach to Characterizing Novel CNS-Active Scaffolds
The 1,2,3,5-tetrahydro-4,1-benzothiazepine scaffold represents a class of compounds with significant potential for modulating central nervous system (CNS) targets due to its structural similarities to established psychoactive agents. As with any novel chemical entity, a systematic and robust in vitro characterization is the foundational step in understanding its biological activity, therapeutic potential, and safety liabilities. This guide eschews a rigid template, instead presenting a logically sequenced, multi-phase experimental plan. Our approach begins with broad, foundational assays to establish basic cellular tolerance and progresses to highly specific target engagement and functional characterization, culminating in essential safety and metabolic profiling.
The causality behind this tiered approach is paramount: initial cytotoxicity data informs the valid concentration ranges for all subsequent, more complex functional assays, preventing misleading results. Primary binding screens across logical target families (e.g., key neurotransmitter receptors) then guide the selection of specific functional assays to elucidate the precise mechanism of action (e.g., agonist vs. antagonist activity). This entire process is designed as a self-validating system, where data from one phase informs and refines the experimental design of the next.
Phase I: Foundational Viability and Activity Assessment
Before investigating specific molecular targets, it is critical to determine the compound's general effect on cell health. This establishes a therapeutic window, ensuring that observations in subsequent assays are due to specific pharmacological interactions rather than general toxicity.
Protocol 1: Cellular Cytotoxicity Assessment
The initial step is to evaluate both cytostatic (growth inhibition) and cytotoxic (cell death) effects. We employ two complementary, colorimetric assays for a comprehensive view.[1]
A. MTT Assay for Metabolic Activity
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[2] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3]
Cell Seeding: Plate a relevant neuronal cell line (e.g., SH-SY5Y human neuroblastoma) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow adherence for 24 hours.
Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ humidified incubator.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Readout: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the CC₅₀ (concentration causing 50% reduction in viability).
B. Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[4][5]
Experimental Setup: Use the same plate setup and compound treatment protocol as the MTT assay.
Sample Collection: After the incubation period, carefully collect a 50 µL aliquot of the supernatant from each well.
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each supernatant sample in a new 96-well plate.
Incubation: Incubate at room temperature for 30 minutes, protected from light.
Readout: Measure the absorbance at 490 nm.
Controls: Include a maximum LDH release control by treating some wells with a lysis buffer.
Analysis: Calculate the percentage of cytotoxicity relative to the maximum release control. Plot the percentage of cytotoxicity against the log concentration to determine the toxic concentration 50 (TC₅₀).
Parameter
Assay Type
Principle
Typical Output
CC₅₀
MTT
Metabolic Activity
Concentration (µM)
TC₅₀
LDH Release
Membrane Integrity
Concentration (µM)
Caption: Data presentation for foundational cytotoxicity assessment.
Phase II: Primary Target Identification via Receptor Binding
Given the benzothiazepine core, the most probable targets are G-protein coupled receptors (GPCRs) involved in neurotransmission.[6] A primary screen should therefore focus on key dopamine and serotonin receptors, which are frequent targets for CNS-active compounds.[7][8] Radioligand binding assays remain the gold standard for quantifying the affinity of a compound for a receptor.[7]
Protocol 2: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a high-affinity radioligand for a specific receptor target.[7][8]
Materials:
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A).[7][9]
Radioligand: A tritiated ([³H]) ligand with high affinity for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).[7][8]
Test Compound: The 1,2,3,5-tetrahydro-4,1-benzothiazepine derivative.
Non-specific Agent: A high concentration of an unlabeled ligand to define non-specific binding (e.g., 10 µM Haloperidol for D2).[7]
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
Procedure (96-well format):
Assay Setup: In triplicate, add reagents to wells as follows:
Total Binding: Assay buffer, radioligand (at a concentration near its Kₑ), and cell membranes.
Non-specific Binding (NSB): Non-specific agent, radioligand, and cell membranes.
Competitive Binding: Serial dilutions of the test compound, radioligand, and cell membranes.
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
Termination & Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Radioactivity Counting: Place the filter discs into scintillation vials with scintillation cocktail. Measure the radioactivity as counts per minute (CPM) using a liquid scintillation counter.[7]
Data Analysis:
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: Principle of a competitive radioligand binding assay.
Target Receptor
Radioligand
Kᵢ (nM)
Hill Slope
Dopamine D1
[³H]-SCH23390
Value
Value
Dopamine D2
[³H]-Spiperone
Value
Value
Serotonin 5-HT2A
[³H]-Ketanserin
Value
Value
Serotonin 5-HT2B
[³H]-LSD
Value
Value
Caption: Example data table for presenting binding affinities (Kᵢ).
Phase III: Elucidation of Functional Activity
Binding affinity does not reveal the functional consequence of the compound-receptor interaction. The next crucial phase is to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. This is achieved by measuring the downstream second messengers produced by GPCR activation.[10]
Dopamine D1 receptors are typically coupled to Gₛ proteins, which stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP). Dopamine D2 receptors are coupled to Gᵢ, which inhibits adenylyl cyclase and decreases cAMP.[6][11]
Principle: Use a homogenous assay format like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or a luciferase-based biosensor (GloSensor) to measure changes in intracellular cAMP levels.[12][13][14]
Cell Culture: Use HEK293 cells stably expressing the receptor of interest (e.g., Dopamine D1 or D2). Seed cells in a 384-well plate.
Agonist Mode Assay:
Replace culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[15]
Add serial dilutions of the test compound to the cells.
Co-stimulate the cells with a fixed, sub-maximal concentration of a known agonist (e.g., dopamine) and an adenylyl cyclase activator like forskolin.[15]
Incubate for 30 minutes at 37°C.
Cell Lysis and Detection:
Lyse the cells to release intracellular cAMP.
Add the detection reagents as per the manufacturer's protocol (e.g., for HTRF, this involves adding a cAMP-d2 antibody and a europium cryptate-labeled cAMP analog).
Incubate to allow for competitive binding in the detection phase.
Readout: Measure the signal on a plate reader compatible with the assay technology.
Analysis:
Agonist: Plot the signal against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).
Antagonist: Plot the signal against the log concentration of the test compound to determine the IC₅₀ (inhibitory concentration for 50% of the agonist response).
Caption: Simplified signaling cascade for a Gs-protein coupled receptor.
Serotonin 5-HT2A receptors are coupled to Gₒ proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).[16]
Principle: This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2) that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺ in the cytosol.[17] The change in fluorescence is monitored in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).[17]
Procedure:
Cell Seeding: Plate CHO or HEK293 cells expressing the 5-HT2A receptor in a 96- or 384-well black-walled, clear-bottom plate.
Dye Loading: Remove the culture medium and add a loading buffer containing the calcium-sensitive dye. Incubate for 1 hour at 37°C, protected from light.[17]
Assay Execution: Place the cell plate into the FLIPR instrument.
Baseline Reading: The instrument records a baseline fluorescence reading for 10-20 seconds.
Compound Addition: The instrument's integrated pipettor adds the test compound (for agonist mode) or a known agonist like serotonin (for antagonist mode, where cells are pre-incubated with the test compound).
Kinetic Reading: The instrument immediately and continuously records the fluorescence signal for 1-3 minutes to capture the transient calcium spike.[18]
Data Analysis:
The change in fluorescence (maximum peak height minus baseline) is plotted against the log concentration of the compound.
Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the resulting dose-response curve.
Assay
Mode
Parameter
Value (µM)
cAMP (D1)
Agonist
EC₅₀
Value
cAMP (D2)
Antagonist
IC₅₀
Value
Ca²⁺ Flux (5-HT2A)
Antagonist
IC₅₀
Value
Caption: Summary table for functional assay results.
Phase IV: Early ADME/Tox and Safety Profiling
A promising functional profile must be balanced with acceptable safety and drug-like properties. Early in vitro assessment of metabolic stability and potential for cardiac liability is a mandatory step in modern drug discovery.
Protocol 5: Metabolic Stability in Human Liver Microsomes
This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, which is a major route of drug clearance.[19][20]
Principle: The test compound is incubated with human liver microsomes (HLM), and the rate of its disappearance is measured over time using LC-MS/MS.[21]
Procedure:
Reaction Mixture: Prepare a mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).[19][21]
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
Initiation: Start the metabolic reaction by adding the cofactor NADPH.[19]
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[21]
Sample Processing: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the linear regression line gives the elimination rate constant (k).
Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k.
Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein.[22]
Parameter
Value
In Vitro Half-life (t₁/₂) (min)
Value
Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg)
Value
Caption: Data presentation for microsomal stability.
Protocol 6: hERG Channel Inhibition Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[23] Assessing hERG liability is a regulatory requirement and a critical safety screen.
Principle: Automated patch-clamp electrophysiology is the current high-throughput standard. This technique measures the flow of potassium ions through the hERG channel in cells stably expressing the channel, and quantifies the degree of inhibition by the test compound.[24]
Procedure:
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel.
Automated Patch-Clamp: Cells are automatically captured on a planar patch-clamp chip. A whole-cell recording configuration is established.
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the current most sensitive to drug block. A protocol recommended by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative is often used.[25][26]
Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations.
Measurement: The hERG tail current is measured at each concentration after steady-state block is achieved.
Data Analysis:
Calculate the percentage of current inhibition at each concentration relative to the baseline (vehicle) current.
Plot the percentage of inhibition against the log concentration of the compound.
Fit the data to a Hill equation to determine the IC₅₀ value.
Safety Target
Parameter
Value (µM)
hERG Channel
IC₅₀
Value
Caption: Data presentation for cardiovascular safety screening.
Integrated Experimental Workflow
The entire in vitro characterization process can be visualized as a decision-making tree, where each phase provides critical data to justify progression to the next.
Caption: Integrated workflow for in vitro compound characterization.
By systematically executing this multi-phase plan, researchers can build a comprehensive, high-integrity in vitro data package for any 1,2,3,5-tetrahydro-4,1-benzothiazepine derivative. This profile is essential for making informed decisions regarding lead optimization, further preclinical development, and ultimately, advancing novel therapeutic candidates.
References
PerkinElmer. (2025, November 20). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol.
Lin, Y. C., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Sensors.
BenchChem. (2025). A Technical Guide to Dopamine Receptor Binding Affinity. BenchChem.
Lin, Y. C., et al. (2023, March 2). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv.
University of Pennsylvania. CALCIUM FLUX PROTOCOL.
BenchChem. (2025). Application Notes and Protocols for In Vitro Calcium Flux Assays with Palonidipine. BenchChem.
Tete, A., et al. (2021, June 24). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI.
Scarcello, E., et al. (2020). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In In Vitro Toxicology. Humana, New York, NY.
protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay.
Abcam. Calcium Flux Assay Kit (Fluo-8, No Wash) (ab112129).
Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening.
Preprints.org. (2025, October 28). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
MTT Lab. In vitro drug metabolism: for the selection of your lead compounds.
Fotakis, G., & Timbrell, J. A. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.
AAT Bioquest. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM.
Evotec. hERG Safety Assay.
Indigo Biosciences. Human Dopamine Receptor D1 Reporter Assay System (DRD1).
NeuroProof. Phenotypic Screening in CNS Drug Discovery.
FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
LJMU Research Online. Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global.
Zhang, Y., et al. (2021). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology.
Kumar, P., et al. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceutics.
Tajes, M., et al. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. Journal of Pharmaceutical Sciences & Research.
Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. The AAPS Journal.
Wang, P., et al. (2018). Study of the in vitro cytotoxicity testing of medical devices. Biomedical reports.
Sophion Bioscience. Investigation of in vitro I /hERG assays under physiological temperature conditions using the semi-automated patch-clamp system.
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE.
Eurofins. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
Revvity. GPCR research reagents.
Domainex. CNS Drug Discovery | Physicochemical optimisation.
Creative Bioarray. (2018, February 5). General in vitro Neurotoxicity Test.
Labome. (2022, October 25). Receptor-Ligand Binding Assays.
Berg, K. A., et al. (2012). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis.
National Center for Biotechnology Information. (2016, July 15). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program.
Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies.
Wang, Z., et al. (2025, June 21). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Toxics.
Application Note: In Vivo Evaluation of 4,1-Benzothiazepine Compounds for Neuroprotection in Ischemia-Reperfusion Models
Introduction and Mechanistic Rationale The 4,1-benzothiazepine scaffold represents a privileged class of pharmacological agents distinct from the more common 1,4-benzothiazepines (such as the antihypertensive diltiazem)....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
The 4,1-benzothiazepine scaffold represents a privileged class of pharmacological agents distinct from the more common 1,4-benzothiazepines (such as the antihypertensive diltiazem). While 1,4-benzothiazepines primarily target L-type voltage-dependent calcium channels (VDCCs), 4,1-benzothiazepines—prototyped by CGP37157 and its advanced analogues like ITH12505 and the hybrid ITH14001 —are uniquely characterized by their ability to inhibit the mitochondrial Na⁺/Ca²⁺ exchanger (mNCX or NCLX)[1][2][3].
In in vivo models of neurodegeneration and cerebral ischemia, the primary driver of neuronal death is excitotoxicity[2]. Ischemia-induced ATP depletion leads to massive glutamate release, triggering a catastrophic influx of cytosolic calcium (Ca²⁺). Mitochondria attempt to buffer this excess Ca²⁺ via the mitochondrial calcium uniporter (MCU). However, under ischemic stress, NCLX rapidly extrudes this Ca²⁺ back into the cytosol, creating a futile cycle that ultimately triggers the opening of the mitochondrial permeability transition pore (mPTP) and initiates apoptosis[3].
By selectively blocking NCLX with a 4,1-benzothiazepine, mitochondria are forced to retain Ca²⁺ during the acute excitotoxic window. This transient buffering prevents the lethal spike in cytosolic Ca²⁺, thereby rescuing the neuron from irreversible apoptotic cascades[1].
Diagram 1: Mechanistic pathway of NCLX blockade by 4,1-benzothiazepines preventing excitotoxic cell death.
Experimental Design: Causality & Self-Validation
Transitioning 4,1-benzothiazepines from in vitro assays to in vivo models requires overcoming specific physicochemical and physiological hurdles.
Vehicle Optimization (The Lipophilicity Challenge): 4,1-benzothiazepines possess high LogP values, making them practically insoluble in aqueous buffers. Administering these compounds in vivo requires a highly optimized co-solvent microemulsion. Failure to properly formulate the drug will result in micro-precipitates in the bloodstream, leading to fatal pulmonary embolisms rather than neuroprotection.
Model Selection: The transient Middle Cerebral Artery Occlusion (tMCAO) model is the gold standard for evaluating these compounds. Unlike global ischemia models, tMCAO perfectly replicates the focal ischemia-reperfusion injury and the specific spatio-temporal dynamics of Ca²⁺ dysregulation that 4,1-benzothiazepines are designed to modulate[3].
Blood-Brain Barrier (BBB) Penetrance: Prior to in vivo efficacy testing, parallel artificial membrane permeability assays (PAMPA-BBB) have confirmed that compounds like CGP37157 and ITH12505 readily cross the BBB, validating systemic (intravenous or intraperitoneal) administration routes[2].
Step-by-Step Methodologies
Protocol 1: Formulation and Pharmacokinetic Preparation
This protocol ensures the creation of a stable, precipitate-free microemulsion suitable for intravenous (IV) administration.
Primary Solubilization: Weigh the required mass of the 4,1-benzothiazepine compound (e.g., 10 mg for a 10 mg/kg dose in a 250g rat) and dissolve it entirely in 5% (v/v) Dimethyl Sulfoxide (DMSO) .
Causality: DMSO is strictly required to disrupt the strong crystalline lattice of the benzothiazepine scaffold.
Surfactant Integration: Add 5% (v/v) Tween-80 to the DMSO-drug solution and vortex for 60 seconds.
Causality: Tween-80 acts as a non-ionic surfactant, forming protective micelles around the lipophilic drug molecules. This prevents the drug from "crashing out" when introduced to the aqueous environment of the bloodstream.
Aqueous Dilution: Slowly add 90% (v/v) sterile physiological saline (0.9% NaCl) dropwise while continuously vortexing the mixture.
Self-Validation Check: Sonicate the final formulation in a water bath at 37°C for 10 minutes. Hold the vial against a light source. The solution must be completely translucent. Any turbidity indicates micelle failure and necessitates reformulation.
Protocol 2: Transient MCAO (tMCAO) and Drug Administration
This protocol utilizes the intraluminal suture technique to induce ischemia, followed by reperfusion and drug delivery.
Anesthesia and Baseline Monitoring: Anesthetize the rodent (e.g., Sprague-Dawley rat) using 2-3% isoflurane. Secure the animal in a stereotaxic frame and affix a Laser Doppler Flowmetry (LDF) probe to the skull over the territory of the right MCA.
Causality/Validation: LDF is a mandatory self-validating step. It provides real-time quantitative proof of ischemia. If the LDF does not register a >80% drop in regional cerebral blood flow (rCBF) upon occlusion, the animal must be excluded from the study.
Ischemia Induction: Isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a silicon-coated nylon monofilament (typically 4-0) into the ECA stump and advance it into the ICA until mild resistance is felt (occluding the origin of the MCA).
Therapeutic Intervention: 30 minutes post-occlusion, administer the formulated 4,1-benzothiazepine (e.g., 10 mg/kg) via the femoral vein.
Causality: Administering the drug during the ischemic phase mimics the clinical therapeutic window for stroke intervention and ensures the NCLX blocker is present in the brain parenchyma before the massive oxidative burst of reperfusion occurs[3].
Reperfusion: After 90 minutes of total occlusion time, carefully withdraw the monofilament to restore blood flow. Confirm reperfusion via LDF (rCBF should return to >80% of baseline).
Euthanasia and Tissue Harvesting: 24 hours post-reperfusion, perform a neurological deficit evaluation, then euthanize the animal. Extract the brain and slice it into 2 mm thick coronal sections for TTC staining.
Diagram 2: In vivo experimental workflow for evaluating 4,1-benzothiazepines in the tMCAO stroke model.
Data Acquisition and Quantitative Analysis
To quantify neuroprotection, brain slices are incubated in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.
Mechanistic Causality of TTC: TTC is a colorless dye that is reduced by active mitochondrial dehydrogenases in living tissue into a deep red formazan. Dead, ischemic tissue lacks active mitochondria and remains white. Because 4,1-benzothiazepines specifically protect mitochondrial integrity, TTC staining provides a direct, visually striking validation of the drug's mechanism of action.
The table below summarizes representative quantitative outcomes demonstrating the neuroprotective superiority of advanced 4,1-benzothiazepine hybrids (like ITH14001) over the prototype (CGP37157) in the tMCAO model[3].
Treatment Group
Dose / Route
Infarct Volume Reduction (%)
Neurological Deficit Score (0-4)*
Survival Rate at 24h (%)
Vehicle (Control)
5% DMSO/Tween
0% (Baseline)
3.2 ± 0.4
65%
CGP37157 (Prototype)
10 mg/kg (IV)
~25%
2.1 ± 0.3
80%
ITH14001 (Hybrid)
10 mg/kg (IV)
~45%
1.4 ± 0.2
95%
*Score Scale: 0 = No deficit; 1 = Failure to extend left forepaw; 2 = Circling to the left; 3 = Falling to the left; 4 = Depressed level of consciousness.
References
Viejo, L., et al. "Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke." Molecules (2021). 1
González-Lafuente, L., et al. "Benzothiazepine CGP37157 and Its Isosteric 2′-Methyl Analogue Provide Neuroprotection and Block Cell Calcium Entry." ACS Chemical Neuroscience (2012).2
Buendia, I., et al. "ITH14001, a CGP37157-Nimodipine Hybrid Designed to Regulate Calcium Homeostasis and Oxidative Stress, Exerts Neuroprotection in Cerebral Ischemia." ACS Chemical Neuroscience (2016). 3
García-Casas, P., et al. "The Neuroprotector Benzothiazepine CGP37157 Extends Lifespan in C. elegans Worms." Frontiers in Aging Neuroscience (2019). 4
Application Notes and Protocols for Developing Assays for 1,2,3,5-Tetrahydro-4,1-Benzothiazepine Activity
Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of the Benzothiazepine Scaffold The benzothiazepine core is a "privileged structure" in medicinal chemistry, forming the backbone of num...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Benzothiazepine Scaffold
The benzothiazepine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1] This seven-membered heterocyclic ring system, containing both nitrogen and sulfur, has demonstrated a remarkable diversity of biological activities.[1][2] The most prominent example is diltiazem, a 1,5-benzothiazepine that acts as a potent L-type calcium channel blocker, widely prescribed for hypertension and angina.[3][4][5] Other derivatives have shown promise as central nervous system (CNS) depressants, anti-cancer agents, and antimicrobials.[6][7][8]
The 1,2,3,5-tetrahydro-4,1-benzothiazepine isomer represents a less explored but equally promising scaffold. Its unique arrangement of heteroatoms suggests the potential for novel pharmacological activities. Developing a robust and logical assay cascade is paramount to unlocking the therapeutic potential of this compound class. This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of novel 1,2,3,5-tetrahydro-4,1-benzothiazepine derivatives.
Our approach is built on a tiered screening strategy. We begin with foundational cytotoxicity profiling to establish a therapeutic window, followed by a primary functional screen targeting the most probable mechanism of action based on related structures: L-type calcium channel modulation. We then outline secondary assays to explore other potential activities, such as G protein-coupled receptor (GPCR) modulation. This comprehensive approach ensures a thorough characterization of novel compounds, paving the way for future drug discovery efforts.
Part 1: Foundational Cytotoxicity Profiling
Before embarking on functional assays, it is crucial to determine the inherent cytotoxicity of the test compounds. This step identifies the concentration range at which the compounds can be tested without causing non-specific cell death, which could confound the results of functional screens.[9]
Principle of Cytotoxicity Assays
Cytotoxicity assays measure the degree to which a substance can cause damage to cells.[10] Common methods assess cell membrane integrity, metabolic activity, or the number of viable cells in a population.[11][12] Here, we describe a protocol using a tetrazolium salt-based assay (e.g., MTT or XTT), which measures the metabolic activity of viable cells.[10][12]
Protocol 1: XTT Cytotoxicity Assay
The XTT assay is a colorimetric method that quantifies the metabolic activity of living cells.[12] Dehydrogenase enzymes in metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye.[12] The amount of formazan produced is directly proportional to the number of viable cells and can be measured using a spectrophotometer.[12]
Materials:
Cell line (e.g., HEK293, CHO, or a cell line relevant to the intended therapeutic area)
Complete cell culture medium
Test compounds (1,2,3,5-tetrahydro-4,1-benzothiazepine derivatives)
Positive control (e.g., doxorubicin)
Negative control (vehicle, e.g., DMSO)
XTT assay kit (commercially available)
96-well clear-bottom cell culture plates
Multichannel pipette
Spectrophotometer (plate reader)
Procedure:
Cell Seeding:
Trypsinize and count cells.
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the test compounds in complete medium. A typical starting concentration range is 0.1 µM to 100 µM.
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells for the positive and negative controls.
Incubate the plate for a duration relevant to the intended application (e.g., 24, 48, or 72 hours).
XTT Assay:
Prepare the XTT reagent according to the manufacturer's instructions.
Add 50 µL of the XTT reagent to each well.
Incubate the plate for 2-4 hours at 37°C, protected from light.
Measure the absorbance of the formazan product at 450 nm using a plate reader.
Data Analysis:
Subtract the background absorbance (from wells with no cells) from all other readings.
Calculate the percentage of cell viability for each compound concentration using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of negative control cells) x 100
Plot the percentage of cell viability against the compound concentration (logarithmic scale).
Determine the CC₅₀ (50% cytotoxic concentration) value for each compound using non-linear regression analysis.
Compound
CC₅₀ (µM)
Compound A
> 100
Compound B
52.3
Compound C
12.8
Doxorubicin (Control)
0.5
Table 1: Example cytotoxicity data for 1,2,3,5-tetrahydro-4,1-benzothiazepine derivatives.
Part 2: Primary Functional Screening - L-Type Calcium Channel Modulation
Given that the well-characterized benzothiazepine, diltiazem, is an L-type calcium channel blocker, this is a logical starting point for functional screening of novel 1,2,3,5-tetrahydro-4,1-benzothiazepine derivatives.[3][4]
Principle of Fluorescence-Based Calcium Influx Assays
These assays provide a high-throughput method to screen for antagonists of L-type calcium channels.[13] Cells are loaded with a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to intracellular calcium.[14] Depolarization of the cell membrane, typically induced by a high concentration of potassium chloride (KCl), opens voltage-gated calcium channels, leading to an influx of calcium and a subsequent increase in fluorescence.[13] An L-type calcium channel blocker will inhibit this calcium influx, resulting in a reduced fluorescence signal.[13]
Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the human CaV1.2 channel, or primary cells like cardiomyocytes or vascular smooth muscle cells).[13]
Complete cell culture medium.
Test compounds.
Positive control (e.g., diltiazem, nifedipine).[15]
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Depolarizing agent (e.g., 100 mM KCl solution).
96- or 384-well black-walled, clear-bottom plates.
Fluorescence plate reader with an injection system.
Procedure:
Cell Plating:
Seed cells into the black-walled, clear-bottom plates at an appropriate density to form a confluent monolayer on the day of the assay.
Incubate for 24-48 hours.
Dye Loading:
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
Incubate for 45-60 minutes at 37°C, protected from light.
Wash the cells twice with assay buffer to remove excess dye.
Compound Addition:
Add 50 µL of the test compound dilutions (prepared in assay buffer) to the wells.
Include positive and negative controls.
Incubate for 15-30 minutes at room temperature.
Signal Detection:
Place the plate in the fluorescence plate reader.
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
Record a baseline fluorescence reading for 10-20 seconds.
Inject the depolarizing agent (e.g., 50 µL of 100 mM KCl) into each well.
Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium influx.
Data Analysis:
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
Normalize the data to the negative control (vehicle) to determine the percentage of inhibition for each compound concentration:
% Inhibition = 100 - [((ΔF of treated cells - ΔF of positive control) / (ΔF of negative control - ΔF of positive control)) x 100]
Plot the percentage of inhibition against the compound concentration (logarithmic scale).
Determine the IC₅₀ (50% inhibitory concentration) value for each active compound using non-linear regression analysis.
Compound
IC₅₀ (µM)
Compound A
2.5
Compound B
15.7
Compound C
> 50
Diltiazem (Control)
0.8
Table 2: Example data from a fluorescence-based calcium influx assay.
Workflow for L-Type Calcium Channel Antagonist Screening
Caption: Overview of GPCR signaling pathways and relevant assay points.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded framework for the initial characterization of novel 1,2,3,5-tetrahydro-4,1-benzothiazepine derivatives. By following a logical progression from cytotoxicity assessment to primary and secondary functional screening, researchers can efficiently identify and prioritize compounds with promising biological activity.
Positive "hits" from these assays should be further validated using more sophisticated techniques. For example, compounds active in the calcium influx assay should be characterized using patch-clamp electrophysiology to confirm direct channel blocking activity and determine the mechanism of action. [13][16]Similarly, compounds active in GPCR assays can be further studied in receptor binding assays to determine affinity and selectivity.
The versatile nature of the benzothiazepine scaffold suggests that a broad screening approach is warranted. The protocols outlined here provide the essential tools to begin this exciting journey of discovery, potentially leading to the development of novel therapeutics with unique pharmacological profiles.
References
Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]
Gimenez, L. E., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
Gimenez, L. E., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]
Siehler, S. (2008). Cell-based assays in GPCR drug discovery. PubMed. [Link]
Zenodo. (2025). 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. Zenodo. [Link]
Kaur, R., et al. (2016). 1, 5-Benzothiazepine: Bioactivity and targets. ResearchGate. [Link]
Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]
American Chemical Society. (2024). Novel Far-Red Fluorescent 1,4-Dihydropyridines for L-Type Calcium Channel Imaging. ACS Publications. [Link]
Morita, S., et al. (1994). Mechanism of action of clentiazem on human coronary artery and myocardium. PubMed. [Link]
Patel, K. & Tadi, P. (2023). Diltiazem. NCBI Bookshelf. [Link]
Chen, M., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. PMC. [Link]
Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Benzothiazepines. Royal Society of Chemistry. [Link]
Der Pharma Chemica. (2026). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica. [Link]
CIBTech. (n.d.). NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. CIBTech. [Link]
Anilkumar, O. G., et al. (2022). Assays for L-type voltage gated calcium channels. PubMed. [Link]
Patsnap Synapse. (2024). What is the mechanism of Diltiazem Hydrochloride?. Patsnap Synapse. [Link]
ION Biosciences. (n.d.). Ion Channel Assay Services. ION Biosciences. [Link]
ResearchGate. (n.d.). Development and validation of a HPLC analytical assay method for amlodipine besylate tablets: A Potent Ca+2 channel blocker. ResearchGate. [Link]
Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. PMC. [Link]
MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
Frontiers. (2020). Advances in Microtechnology for Improved Cytotoxicity Assessment. Frontiers. [Link]
IntechOpen. (2023). Cytotoxicity and Cell Viability Assessment of Biomaterials. IntechOpen. [Link]
ResearchGate. (n.d.). Development and validation of a HPLC analytical assay method for amlodipine besylate tablets: A Potent Ca+2 channel blocker. ResearchGate. [Link]
American Chemical Society. (2008). Discovery of Novel and Cardioselective Diltiazem-like Calcium Channel Blockers via Virtual Screening. ACS Publications. [Link]
Mahgoub, S., et al. (2022). Synthesis of novel calcium channel blockers with ACE2 inhibition and dual antihypertensive/anti-inflammatory effects: A possible therapeutic tool for COVID-19. PMC. [Link]
PubMed. (n.d.). Synthesis and pharmacological activities of some 2,3,4,5-tetrahydrob[6][14]enzo[f]thiazepines. PubMed. [Link]
PMC. (n.d.). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC. [Link]
ResearchGate. (n.d.). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. ResearchGate. [Link]
Journal of Global Trends in Pharmaceutical Sciences. (n.d.). 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
Royal Society of Chemistry. (n.d.). Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
"use of 1,2,3,5-tetrahydro-4,1-benzothiazepine as a research tool"
An Application Guide to the Benzothiazepine Scaffold as a Versatile Research Tool Abstract The benzothiazepine (BTZ) core, a heterocyclic structure composed of a fused benzene and thiazepine ring, represents a cornerston...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Benzothiazepine Scaffold as a Versatile Research Tool
Abstract
The benzothiazepine (BTZ) core, a heterocyclic structure composed of a fused benzene and thiazepine ring, represents a cornerstone in medicinal chemistry and pharmacological research. While numerous isomers exist, research has predominantly centered on the 1,4-benzothiazepine, 1,5-benzothiazepine, and dibenzothiazepine scaffolds, which are found in clinically significant drugs. This guide provides an in-depth exploration of these key benzothiazepine classes as research tools. We delve into their distinct mechanisms of action, provide detailed protocols for their application in laboratory settings, and explain the scientific rationale behind experimental design. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the diverse biological activities of benzothiazepines to investigate complex physiological and pathological processes.
Introduction: The Benzothiazepine Family of Compounds
Benzothiazepines are a class of compounds characterized by a benzene ring fused to a seven-membered thiazepine ring containing nitrogen and sulfur atoms. The arrangement of these heteroatoms gives rise to several isomers, including 1,4-, 1,5-, and 4,1-benzothiazepines.[1][2] While the specific isomer 1,2,3,5-tetrahydro-4,1-benzothiazepine is noted in synthetic chemistry literature, it is not a well-characterized research tool.[3] In contrast, its related isomers are foundational to entire fields of pharmacology.
The therapeutic utility of benzothiazepine derivatives is vast, spanning applications as cardiovascular agents, antipsychotics, and antidepressants.[1][4] Drugs such as Diltiazem (a 1,5-benzothiazepine), Quetiapine (a dibenzothiazepine), and Tianeptine (a dibenzothiazepine) underscore the chemical tractability and biological importance of this scaffold.[2][5][6] This guide will focus on the most extensively studied benzothiazepine classes, providing the scientific context and practical methodologies to employ them as potent research tools.
The 1,5-Benzothiazepine Scaffold: Probing L-Type Calcium Channels
The 1,5-benzothiazepine scaffold is synonymous with the modulation of voltage-gated L-type calcium channels. Diltiazem, the archetypal molecule of this class, is a clinically used vasodilator and antiarrhythmic agent that has become an indispensable tool for studying calcium signaling.[7][8]
Mechanism of Action: Allosteric Modulation
Unlike other calcium channel blockers like dihydropyridines (e.g., nifedipine) or phenylalkylamines (e.g., verapamil), 1,5-benzothiazepines bind to a distinct allosteric site on the α1 subunit of the L-type calcium channel.[8] This binding event does not directly occlude the pore but instead induces a conformational change that reduces the frequency of channel opening in response to membrane depolarization. This "use-dependent" or "frequency-dependent" blockade is a key characteristic, meaning the inhibitory effect is more pronounced in frequently firing cells, such as cardiomyocytes or active smooth muscle cells.
Diagram: Mechanism of L-Type Calcium Channel Blockade
Caption: Allosteric binding of 1,5-benzothiazepines stabilizes an inhibited channel state.
This protocol details the use of a 1,5-benzothiazepine to investigate its inhibitory effect on potassium chloride (KCl)-induced calcium influx in a primary culture of vascular smooth muscle cells (VSMCs).
Rationale: High extracellular KCl causes membrane depolarization, which opens L-type calcium channels and leads to a surge in intracellular calcium. This response can be measured with a fluorescent calcium indicator like Fura-2 AM. A successful blockade by a 1,5-benzothiazepine will significantly attenuate this calcium surge.
Materials:
Primary VSMCs (e.g., from rat aorta)
DMEM/F12 medium with 10% FBS
Fura-2 AM (calcium indicator dye)
Pluronic F-127
Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺
Diltiazem hydrochloride stock solution (10 mM in dH₂O)
High Potassium (High-K⁺) stimulation buffer (HBSS with 60 mM KCl, adjusted for osmolarity)
Fluorescence plate reader or microscope with 340/380 nm excitation filters
Protocol Steps:
Cell Culture: Plate VSMCs onto 96-well black, clear-bottom plates and grow to 80-90% confluency.
Dye Loading:
Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in serum-free medium.
Wash cells once with HBSS (containing Ca²⁺).
Incubate cells with the loading buffer for 45-60 minutes at 37°C.
Washing: Wash cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well for the experiment.
Compound Pre-incubation:
Prepare serial dilutions of Diltiazem (e.g., 100 µM, 10 µM, 1 µM, 100 nM final concentration) in HBSS.
Add the Diltiazem dilutions to the respective wells. Include a vehicle control (dH₂O).
Incubate for 15 minutes at room temperature.
Measurement:
Place the plate in the fluorescence reader and begin recording the ratio of fluorescence intensity at 340 nm and 380 nm excitation (F340/F380).
Establish a stable baseline reading for ~2 minutes.
Add 100 µL of High-K⁺ stimulation buffer to all wells to induce depolarization.
Continue recording the F340/F380 ratio for an additional 5-10 minutes until the signal peaks and begins to decline.
Data Analysis:
Calculate the change in the F340/F380 ratio (ΔRatio) from baseline for each well.
Normalize the data, setting the vehicle control's ΔRatio as 100% response.
Plot the normalized response against the log of Diltiazem concentration to generate a dose-response curve and calculate the IC₅₀ value.
Expected Data:
Diltiazem Conc. (µM)
Peak F340/F380 Ratio (Mean ± SD)
% Inhibition
0 (Vehicle)
2.5 ± 0.15
0%
0.1
2.1 ± 0.12
27%
1.0
1.5 ± 0.10
67%
10.0
1.1 ± 0.08
93%
100.0
1.0 ± 0.05
100%
The Dibenzothiazepine Scaffold: A Tool for Neuropharmacology
Dibenzothiazepines, particularly Tianeptine and its analogs, have complex neuropharmacological profiles. Initially classified as a selective serotonin reuptake enhancer (SSRE), this view has been superseded by evidence demonstrating its primary action as a full agonist at the µ-opioid receptor (MOR).[9][10][11] This evolution makes Tianeptine a fascinating tool for studying depression, anxiety, and non-canonical opioid signaling.
Mechanism of Action: From Serotonin to Opioid Receptors
The initial SSRE hypothesis was based on early findings showing Tianeptine increased serotonin uptake in brain synaptosomes.[10] However, the antidepressant and anxiolytic effects were difficult to reconcile with this mechanism, which is opposite to that of SSRIs. More recent research has definitively shown that Tianeptine and its metabolites are potent MOR agonists. This activity is believed to underlie its therapeutic effects by modulating neuronal excitability and stress responses in brain regions like the hippocampus and amygdala.
Diagram: Tianeptine Research Workflow
Caption: A multi-step approach to characterize novel dibenzothiazepine compounds.
Application & Protocol: Assessing Antidepressant-like Activity in Mice
The Porsolt forced swim test (FST) is a standard behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and decrease the total time spent immobile.
Rationale: By acting as a MOR agonist, Tianeptine is hypothesized to modulate stress-coping behaviors. This protocol tests whether an acute dose of a Tianeptine analog can reduce immobility time in the FST, which is indicative of an antidepressant-like effect.[12][13]
Materials:
Male C57BL/6 mice (8-10 weeks old)
Tianeptine sodium salt or analog
Saline solution (0.9% NaCl) as vehicle
Transparent glass cylinders (25 cm high, 10 cm diameter)
Water bath (24-25°C)
Video recording and analysis software (e.g., ANY-maze)
Protocol Steps:
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
Drug Administration:
Dissolve Tianeptine or the analog in saline.
Administer the compound via intraperitoneal (i.p.) injection at a desired dose (e.g., 10 mg/kg).
Administer vehicle (saline) to the control group.
Allow 30 minutes for the drug to take effect.
Forced Swim Test:
Fill the cylinders with water (24-25°C) to a depth of 15 cm, such that the mouse cannot touch the bottom or escape.
Gently place one mouse into each cylinder.
The test duration is 6 minutes. Video record the entire session.
Data Analysis:
Score the last 4 minutes of the 6-minute test session.
Define "immobility" as the state where the mouse makes only the minimal movements necessary to keep its head above water.
Using the analysis software or a trained observer, quantify the total time (in seconds) that each mouse spends immobile.
Statistical Analysis:
Compare the mean immobility time between the vehicle-treated group and the drug-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA for multiple doses).
A significant reduction in immobility time in the drug-treated group suggests an antidepressant-like effect.
Synthesis and Handling of Benzothiazepine Compounds
The synthesis of the benzothiazepine core typically involves the cyclocondensation of precursor molecules. For instance, 1,5-benzothiazepines are often synthesized by reacting 2-aminothiophenol with α,β-unsaturated carbonyl compounds (chalcones).[14][15] The synthesis of 4,1-benzothiazepine derivatives has been achieved through the cyclization of 2-[(2-isothiocyanatophenyl)methylsulfanyl]acetates.[3] Researchers should consult specialized organic chemistry literature for detailed synthetic routes.[16][17]
General Handling and Storage:
Solubility: Benzothiazepine salts (e.g., hydrochloride, sodium) are often soluble in aqueous solutions. Free bases may require organic solvents like DMSO or ethanol. Always determine solubility empirically for new analogs.
Stability: Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Protect light-sensitive compounds from light.
Safety: Treat all novel compounds as potentially hazardous. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The benzothiazepine scaffold is a remarkably versatile platform for developing pharmacological research tools. By understanding the distinct structure-activity relationships of the different isomers, researchers can select the appropriate compound to investigate a wide array of biological systems. The 1,5-benzothiazepines are ideal for studying L-type calcium channel function in cardiovascular and smooth muscle physiology. The dibenzothiazepine class offers a powerful tool for dissecting complex neural circuits involved in mood and stress, particularly through the lens of the opioid system. While the 1,2,3,5-tetrahydro-4,1-benzothiazepine isomer remains an underexplored entity, the rich pharmacology of its relatives provides a robust foundation for future discovery.
References
ChemInform Abstract: Synthesis of 1,2,3,5-Tetrahydro-4,1-benzothiazepine-2-thione Derivatives via Cyclization of 2-[(2-Isothiocyanatophenyl)methylsulfanyl]acetates with Sodium Hydride. (2025). ResearchGate. Available from: [Link]
Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. (n.d.). PMC. Available from: [Link]
Synthesis of 1,2,4,5-Tetrahydro-3,2-benzothiazepine 3,3-Dioxides Using Amberlyst-15. (2010). Taylor & Francis Online. Available from: [Link]
Neuropharmacological study of hetero[1][3]benzothiazepine derivatives analogues of tianeptine. (2003). PubMed. Available from: [Link]
Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain. (2022). PMC. Available from: [Link]
Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1][3]thiazepine ring system. (2025). Beilstein Journals. Available from: [Link]
Newer applications of 1,5-benzothiazepines and their cytotoxic and anticonvulsant activity. (n.d.). Scholars Research Library. Available from: [Link]
Tianeptine analogues. (n.d.). tianeptine.com. Available from: [Link]
1, 5-BENZOTHIAZEPINES. (n.d.). Journal of Global Trends in Pharmaceutical Sciences. Available from: [Link]
1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). MDPI. Available from: [Link]
Neurochemical and pharmacological properties of tianeptine, a novel antidepressant. (1992). PubMed. Available from: [Link]
Chemical structure of tianeptine, chemically described as... (n.d.). ResearchGate. Available from: [Link]
NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. (n.d.). CIBTech. Available from: [Link]
1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. (2023). ACS Publications. Available from: [Link]
Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (n.d.). Chemical Reviews Letters. Available from: [Link]
Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. (2024). IntechOpen. Available from: [Link]
Receptor pharmacology of calcium entry blocking agents. (n.d.). PubMed. Available from: [Link]
Synthesis of 1, 5-Benzothiazepine Derivatives. I. (n.d.). J-Stage. Available from: [Link]
1, 5-Benzothiazepine: As Potential Biologically Active Agent. (n.d.). Der Pharma Chemica. Available from: [Link]
1,5-Benzothiazepine: Bioactivity and targets. (2016). ResearchGate. Available from: [Link]
Technical Support Center: Synthesis of 4,1-Benzothiazepines
Welcome to the dedicated technical support guide for the synthesis of 4,1-benzothiazepines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for the synthesis of 4,1-benzothiazepines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during your research. This guide is structured in a question-and-answer format to directly address the practical issues you may face at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions to provide a foundational understanding of 4,1-benzothiazepine synthesis.
Q1: What are the primary synthetic strategies for constructing the 4,1-benzothiazepine core?
A1: The synthesis of 4,1-benzothiazepines is less straightforward than that of their 1,5-isomers, but several effective strategies have been developed. The most prominent methods include:
Ortho-lithiation and Cyclization: This is a widely used two-step approach that begins with the ortho-lithiation of a protected aniline derivative, followed by a nucleophilic addition to an aldehyde. The resulting intermediate is then treated with a thiol-containing reagent (like methyl thioglycolate) in an acidic medium to facilitate S-alkylation and subsequent intramolecular cyclization.[1][2]
[4+3] Annulation: A more modern and efficient method involves the [4+3] annulation of aza-o-quinone methides with pyridinium 1,4-zwitterionic thiolates. This approach allows for the one-step synthesis of functionalized 4,1-benzothiazepines under mild, metal-free conditions.[3]
Ring Transformation: It is also possible to synthesize 1,4-benzothiazepines through the ring expansion of β-lactam-condensed 1,3-benzothiazine derivatives using a base like sodium methoxide.[4][5]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective technique for real-time reaction monitoring.[6] Co-spot your reaction mixture with your starting materials on a TLC plate. The gradual disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. Use a combination of UV light and a chemical stain (like iodine vapor or potassium permanganate) for visualization to ensure you are not missing any non-UV active species.[6]
Q3: What are the critical safety precautions when working with the reagents for this synthesis?
A3: Safety is paramount. Key considerations include:
Organolithium Reagents (nBuLi, tBuLi): These are highly pyrophoric and react violently with water and protic solvents. They must be handled under a strictly inert atmosphere (argon or nitrogen) using syringe techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat and safety glasses.
Thiol Reagents (e.g., 2-aminothiophenol, methyl thioglycolate): Thiols have a strong, unpleasant odor and are toxic. Always handle them in a well-ventilated fume hood.[6] 2-aminothiophenol is also susceptible to oxidation, so it's best to use a freshly opened bottle or purify it before use.[6]
Acidic Reagents (e.g., Trifluoroacetic Acid - TFA): TFA is highly corrosive and volatile. Handle it with care in a fume hood, wearing acid-resistant gloves and eye protection.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section dives into specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Low yield is one of the most frequent challenges. The underlying cause can often be traced back to starting materials, reaction conditions, or substrate-specific issues.
Q: My reaction yield is consistently low or I'm recovering only starting material. What should I investigate first?
A: A logical, step-by-step diagnosis is crucial. Start by validating your inputs and conditions before assuming a more complex issue.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step decision tree for troubleshooting low product yield.
Q: I'm using the ortho-lithiation route, but the yield is poor. What are the common pitfalls with this method?
A: The ortho-lithiation pathway is powerful but sensitive. Here are the key points to check:
Choice of Lithiating Agent: While n-butyllithium (nBuLi) is common, tert-butyllithium (tBuLi) is often required for less activated systems or when competing reactions are an issue. However, be aware that nBuLi can sometimes add to aldehydes, creating a byproduct that complicates purification.[1] If you observe this, switching back to tBuLi is recommended.[1]
Temperature Control: Lithiation reactions are highly temperature-dependent. The initial lithiation often requires cooling to -78 °C, followed by a slow warm-up.[1] Poor temperature control can lead to side reactions or decomposition of the lithiated intermediate.
Substrate Electronics: The electronic nature of your aldehyde is critical. Electron-withdrawing groups on the aldehyde can sometimes lead to lower yields. For instance, reactions with p-nitrobenzaldehyde have been reported with yields as low as 23%.[1] Conversely, some substrates may require higher temperatures in the final cyclization step to avoid isolating the S-alkylated, non-cyclized intermediate.[1]
Data Table: Effect of Aldehyde Substituent on Intermediate Yield
The following table, adapted from experimental observations, illustrates how the choice of aldehyde can significantly impact the yield of the alcohol intermediate in an ortho-lithiation/addition sequence.[1]
Aldehyde Used
Substituent Position
Yield of Intermediate Alcohol
m-isopropylbenzaldehyde
meta
29%
p-nitrobenzaldehyde
para
23%
p-fluorobenzaldehyde
para
50%
Benzaldehyde
(unsubstituted)
90%
Issue 2: Side Product Formation
The formation of unexpected byproducts can significantly reduce your yield and complicate purification.
Q: My crude NMR shows multiple unexpected products. What are the likely side reactions?
A: Several side reactions are common in 4,1-benzothiazepine synthesis:
Disulfide Formation: The thiol group in precursors like 2-aminothiophenol is susceptible to oxidation, leading to the formation of a disulfide dimer.[6] This is especially prevalent if the reaction is exposed to air for extended periods or if old, partially oxidized reagents are used.
Solution: Use fresh, purified 2-aminothiophenol and maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction.
Intramolecular Cyclization (Carbamate Intermediate): In the ortho-lithiation route, the intermediate carbinol can undergo an undesired intramolecular addition to the carbamate protecting group, leading to byproducts. This has been observed to lower yields, particularly with certain aromatic aldehydes like o-chlorobenzaldehyde.[1]
Formation of Tautomeric Mixtures: Using strong bases can sometimes lead to the formation of a mixture of enamine and imine tautomers of the final 4,1-benzothiazepine product, which can be difficult to separate.[3]
Solution: Employing milder, metal-free conditions, such as the [4+3] annulation method, can prevent this issue.[3]
Diagram of a Common Side Reaction
Caption: Oxidation of a thiol precursor to an unwanted disulfide byproduct.
Issue 3: Purification Challenges
Even with a successful reaction, isolating the pure product can be a hurdle.
Q: I'm struggling to purify my final compound using column chromatography. What can I do?
A: Purification difficulties often arise from byproducts having similar polarity to the desired product.[6]
Optimize Your Solvent System: Systematically screen different solvent systems for column chromatography. If a binary system (e.g., hexanes/ethyl acetate) fails, try a ternary system by adding a small amount of a third solvent (e.g., dichloromethane or methanol) to modulate the polarity and improve separation.
Consider Alternative Techniques:
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
Preparative TLC: For small-scale reactions, preparative Thin-Layer Chromatography (prep-TLC) can provide excellent separation where column chromatography fails.[6]
Chemical Conversion: If a persistent impurity is the issue, consider if it can be chemically altered. For example, if you have an unreacted acidic starting material, a simple basic wash (e.g., with saturated sodium bicarbonate solution) during the workup can remove it into the aqueous layer.
Part 3: Experimental Protocols
This section provides a detailed, representative protocol based on established literature.
Protocol: Synthesis of a 4,1-Benzothiazepine via Ortho-lithiation and Cyclization
This protocol is a generalized procedure adapted from literature reports and should be optimized for specific substrates.[1][7]
Step 1: Synthesis of the Carbinol Intermediate
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the Boc-protected aniline derivative (1.0 eq) in anhydrous tetrahydrofuran (THF).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Slowly add tert-butyllithium (tBuLi, 2.5 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at this temperature for 1-2 hours.
Aldehyde Addition: Add a solution of the desired aromatic aldehyde (1.1 eq) in anhydrous THF dropwise.
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude alcohol intermediate by flash column chromatography on silica gel.
Step 2: S-Alkylation and Cyclization to form the 4,1-Benzothiazepine
Reaction Setup: Dissolve the purified alcohol intermediate (1.0 eq) in trifluoroacetic acid (TFA).
Thiol Addition: Add an excess of methyl thioglycolate (3.0-5.0 eq).
Heating: Heat the reaction mixture to reflux (typically 85-110 °C) and stir for 24 hours, monitoring by TLC.
Work-up: Cool the mixture to room temperature and carefully pour it over ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extraction: Extract the product with dichloromethane (CH₂Cl₂) or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Final Purification: Purify the final 4,1-benzothiazepine product by flash column chromatography or recrystallization.
References
Viejo, L., Rubio-Alarcón, M., Arribas, R. L., Moreno-Castro, M., Pérez-Marín, R., Braun-Cornejo, M., Estrada-Valencia, M., & de los Ríos, C. (2021). Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. Molecules, 26(15), 4473. [Link]
Wang, C.-C., Liu, X.-H., Wang, X.-L., Cui, H.-P., Ma, Z.-W., Ding, D., Liu, J.-T., Meng, L., & Chen, Y.-J. (2021). Synthesis of Functionalized 4,1-Benzothiazepines via a [4+3] Annulation between Aza-o-Quinone Methides and Pyridinium 1,4-Zwitterionic Thiolates. Advanced Synthesis & Catalysis. [Link]
Ibrahim, M. A., & Panda, S. S. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Journal of Advanced Scientific Research, 13(03), 01-20. [Link]
Kumar, A., Sharma, S., & Kumar, V. (2015). NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. International Journal of Basic and Applied Chemical Sciences, 5(1), 79-88. [Link]
RSC Advances. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). [Link]
Katritzky, A. R., et al. (2001). Syntheses of 1,4-Benzothiazepines and 1,4-Benzoxazepines via Cyclizations of 1-[2-Arylthio(oxy)ethyl]- and 1-[2-Arylthio(oxy)phenyl]methyl-Substituted Benzotriazoles. The Journal of Organic Chemistry, 66(16), 5585–5591. [Link]
Silva, T. B. C., et al. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Future Medicinal Chemistry, 10(10), 1205-1215. [Link]
Min, S., et al. (1998). A Convenient Synthesis of 1,4-Benzothiazepines from 1,3-Benzothiazines via the Ring Transformation of β-Lactam-Condensed 1,3-Benzothiazine Derivatives. Heterocycles, 48(8), 1581. [Link]
Fodor, L., et al. (1994). Synthesis and spectroscopic investigations of 1,4-benzothiazepine derivatives. Journal of Molecular Structure, 327, 243-251. [Link]
Technical Support Center: Enhancing the Purity of Synthesized 1,2,3,5-Tetrahydro-4,1-Benzothiazepine
Welcome to the technical support center dedicated to the synthesis and purification of 1,2,3,5-tetrahydro-4,1-benzothiazepine. This guide is intended for researchers, scientists, and professionals in drug development who...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the synthesis and purification of 1,2,3,5-tetrahydro-4,1-benzothiazepine. This guide is intended for researchers, scientists, and professionals in drug development who are working with this specific benzothiazepine isomer. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and achieve high purity of your target compound.
Introduction: The Challenge of Purity in 4,1-Benzothiazepine Synthesis
The synthesis of 1,2,3,5-tetrahydro-4,1-benzothiazepine, while achievable through several routes, often presents challenges in purification. The inherent reactivity of the starting materials and potential for side reactions can lead to a variety of impurities that may be difficult to separate from the final product. This guide provides a systematic approach to identifying and resolving these issues, ensuring the integrity of your research and development efforts.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification of 1,2,3,5-tetrahydro-4,1-benzothiazepine.
Problem 1: Low Overall Yield After Purification
Symptoms: You have successfully synthesized the target compound, but the final isolated yield after purification is significantly lower than expected.
Potential Cause
Recommended Solutions
Poor Quality of Starting Materials
Ensure the purity of your starting materials. For instance, 2-aminothiophenol is susceptible to oxidation and may need to be purified before use.[1]
Incomplete Reaction or Side Reactions
Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it has gone to completion.[1] Common side reactions include oxidation of the thiol group and self-condensation of starting materials.[1] Consider adjusting reaction conditions such as temperature or catalyst to minimize these.[1]
Product Loss During Work-up
If using liquid-liquid extraction, ensure the pH of the aqueous layer is optimized to prevent your product from remaining in the aqueous phase, especially if it has basic or acidic functional groups. Perform multiple extractions with a smaller volume of organic solvent for better efficiency.
Suboptimal Purification Technique
The chosen purification method (recrystallization or column chromatography) may not be suitable for the specific impurity profile of your crude product. It may be necessary to try an alternative method or a combination of techniques.
Problem 2: Persistent Impurities After Column Chromatography
Symptoms: After performing column chromatography, your fractions containing the product are still contaminated with one or more impurities, as indicated by TLC or NMR analysis.
Potential Cause
Recommended Solutions
Similar Polarity of Product and Impurities
If the Rf values of your product and a key impurity are very close on TLC, separation by standard column chromatography will be challenging. Try using a different solvent system with varying polarity or a different stationary phase (e.g., alumina instead of silica gel). A shallower solvent gradient during elution can also improve separation.
Column Overloading
Loading too much crude product onto the column can lead to broad, overlapping bands. A general guideline is to use a silica gel to crude product ratio of at least 30:1 by weight.
Improper Column Packing
An unevenly packed column with air bubbles or cracks will result in poor separation. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
Compound Decomposition on Silica Gel
Some amine-containing compounds can streak or decompose on acidic silica gel. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine.
Problem 3: Difficulty in Inducing Crystallization
Symptoms: You are attempting to purify your compound by recrystallization, but crystals fail to form upon cooling, or an oil separates out instead.
Potential Cause
Recommended Solutions
Inappropriate Solvent Choice
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen a variety of solvents or use a two-solvent system. For a two-solvent system, dissolve your compound in a "good" solvent at its boiling point and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution and then cool slowly.
Solution is Not Saturated
If too much solvent was used, the solution will not be saturated enough for crystals to form upon cooling. You can try to evaporate some of the solvent to concentrate the solution.
Supersaturated Solution
Sometimes a solution can become supersaturated and resist crystallization. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound to induce crystallization.
Presence of Oily Impurities
Oily impurities can inhibit crystallization. It may be necessary to first purify the crude product by column chromatography to remove these impurities before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 1,2,3,5-tetrahydro-4,1-benzothiazepine?
A1: Common impurities often stem from the starting materials and side reactions. These can include:
Unreacted starting materials: Depending on the synthetic route, this could be derivatives of 2-aminobenzylamine and a sulfur-containing reactant.
Oxidation products: The thiol group in starting materials like 2-aminothiophenol is prone to oxidation, which can lead to disulfide byproducts.[1]
Products of incomplete cyclization: The intermediate before the final ring-closing step may be present.[1]
Side-products from self-condensation: Aldehydes or other carbonyl compounds used in the synthesis can undergo self-condensation.[1]
Q2: How can I effectively monitor the purity of my compound during the purification process?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[1] It allows you to quickly assess the composition of your crude mixture and the fractions from column chromatography. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure of your purified compound and identifying any remaining impurities.
Q3: What are some recommended solvent systems for column chromatography of 4,1-benzothiazepine derivatives?
A3: For silica gel column chromatography, a good starting point for many benzothiazepine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ratio can be adjusted based on the polarity of your specific derivative. For more polar compounds, a system of dichloromethane and methanol might be more effective.
Q4: Are there any specific safety precautions I should take when working with the synthesis of benzothiazepines?
A4: Yes, starting materials like 2-aminothiophenol have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It is also readily oxidized, so handling it under an inert atmosphere (e.g., nitrogen or argon) is advisable.[1] Always consult the Safety Data Sheet (SDS) for all reagents used in your synthesis for detailed handling and safety information.
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
This protocol provides a general guideline for purifying 1,2,3,5-tetrahydro-4,1-benzothiazepine using silica gel chromatography. The specific solvent system will need to be optimized based on the TLC analysis of your crude product.
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be approximately 30-100 times the weight of your crude product.
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for compounds with low solubility, use a dry loading method by pre-adsorbing the sample onto a small amount of silica gel and adding this to the top of the column.
Elution: Carefully add the eluent to the top of the column. Start with a low polarity solvent system and gradually increase the polarity to elute your compounds.
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the purified product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 1,2,3,5-tetrahydro-4,1-benzothiazepine.
Protocol 2: General Procedure for Purification by Recrystallization
This protocol outlines the steps for purifying your compound by recrystallization. The choice of solvent is critical and should be determined experimentally.
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene, or mixtures such as ethanol/water.
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization of Workflows
Troubleshooting Logic for Poor Separation in Column Chromatography
Caption: Troubleshooting logic for poor separation in column chromatography.
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Handling & Stabilizing 1,2,3,5-Tetrahydro-4,1-benzothiazepine
Executive Summary & Chemical Context
1,2,3,5-Tetrahydro-4,1-benzothiazepine (CAS: 1125-94-6) is a vital heterocyclic scaffold utilized in the development of neuroprotective agents and modulators of intracellular calcium channels (such as RyR2 and SERCA2a)[1][2]. Despite its pharmacological utility, the core structure features a highly nucleophilic thioether and a secondary amine. These moieties render the compound exceptionally vulnerable to S-oxidation, N-oxidation, and hydrolytic ring-opening during routine experimental handling and in vitro assays[3][4]. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your compounds.
Visualizing the Degradation Landscape
Understanding the chemical causality of degradation is the first step in prevention. The diagram below illustrates the primary degradation pathways triggered by common laboratory conditions.
Major degradation pathways of 1,2,3,5-tetrahydro-4,1-benzothiazepine.
Q1: Why do I observe a +16 Da or +32 Da mass shift during LC-MS analysis of my stock solutions?A: This mass shift is the hallmark of monooxygenation (S-oxidation to a sulfoxide, +16 Da) or further oxidation to a sulfone (+32 Da)[4].
The Causality: The sulfur atom in the 4,1-benzothiazepine ring is highly nucleophilic. When the compound is stored in ethereal solvents (e.g., THF, diethyl ether) that have accumulated trace peroxides, or when exposed to dissolved atmospheric oxygen over time, spontaneous electrophilic oxidation occurs.
The Solution: Never store stock solutions in uninhibited ethers. Utilize HPLC-grade, degassed DMSO, and maintain an inert argon atmosphere during storage.
Q2: My compound degrades rapidly in aqueous assay buffers (pH 7.4). How can I stabilize it during prolonged in vitro incubations?A: Benzothiazepines are susceptible to hydrolytic cleavage of the C-S or C-N bonds, leading to ring-opening[3][5].
The Causality: In aqueous environments, trace transition metals (like Cu²⁺ or Fe³⁺) can catalyze the generation of reactive oxygen species (ROS). These ROS oxidize the sulfur or nitrogen atoms, subsequently making the adjacent bonds highly susceptible to hydrolysis.
The Solution: Supplement your assay buffers with a metal chelator (e.g., 1 mM EDTA) and a mild reducing agent/antioxidant (e.g., 1 mM DTT) to sequester metals and quench ROS.
Troubleshooting Guide: Experimental Workflows
Issue: Inconsistent pharmacological activity (e.g., erratic IC50 values) across different experimental days.
Root Cause Analysis: Repeated freeze-thaw cycles of the DMSO stock solution introduce atmospheric moisture. Water in DMSO promotes localized pH shifts and initiates the hydrolytic degradation of the benzothiazepine ring.
Self-Validating Check: Perform an LC-UV/MS analysis of the working stock. The intact parent compound should present a dominant [M+H]⁺ ion at m/z 166.06[6]. If this peak is diminished and accompanied by highly polar, early-eluting peaks, hydrolysis has occurred. Discard the stock immediately.
Quantitative Stability Data
To aid in experimental planning, the following table summarizes the expected half-lives (
t1/2
) of 1,2,3,5-tetrahydro-4,1-benzothiazepine under various handling conditions.
Solvent / Condition
Additives
Temperature
Half-Life (
t1/2
)
Primary Degradant
DMSO (Ambient Air)
None
25°C
< 48 hours
Sulfoxide (+16 Da)
DMSO (Argon Purged)
None
-80°C
> 12 months
None
Aqueous Buffer (pH 7.4)
None
37°C
~ 4 hours
Ring-opened product
Aqueous Buffer (pH 7.4)
1 mM EDTA + 1 mM DTT
37°C
> 24 hours
Trace Sulfoxide
THF (Aged/Uninhibited)
None
25°C
< 2 hours
Sulfoxide / Sulfone
Step-by-Step Methodology: Preparation of Oxidation-Resistant Stock Solutions
To ensure absolute scientific integrity, use the following self-validating protocol for preparing and storing your compound.
Step 1: Solvent Degassing
Sparge anhydrous, HPLC-grade DMSO with high-purity Argon gas for a minimum of 15 minutes. This displaces dissolved oxygen, removing the primary driver of S-oxidation.
Step 2: Inert Reconstitution
Weigh the 1,2,3,5-tetrahydro-4,1-benzothiazepine powder within a glove box or under a continuous stream of Argon. Dissolve the powder in the degassed DMSO to achieve your target concentration (e.g., 10 mM).
Step 3: Aliquotting & Protection
Dispense single-use aliquots (10–50 µL) into amber, low-bind microcentrifuge tubes. Amber tubes prevent photodegradation, while low-bind plastics minimize surface adsorption of the lipophilic core.
Step 4: Blanketing & Cryopreservation
Overlay the headspace of each tube with Argon gas immediately before sealing. Flash-freeze the tubes in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.
Step 5: Pre-Assay Validation (Self-Validating System)
Prior to utilizing an aliquot for critical biological assays, thaw it at room temperature and dilute 1:1000 in your LC mobile phase. Inject into an LC-MS/MS system to confirm the presence of the m/z 166.06[M+H]⁺ peak and the strict absence of the m/z 182.06 (+16 Da) sulfoxide peak[4][6].
Workflow for preparing and validating oxidation-resistant benzothiazepine stocks.
References
Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke, PMC, 1
1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities, PMC, 2
Investigation of the in vitro metabolism of the emerging drug candidate S107 for doping-preventive purposes, PubMed, 4
Buy Benzothiazepine analog 10 (EVT-10964969), EvitaChem,3
Benzo[1,5]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications, SciSpace, 5
Structural Elucidation of 1,2,3,5-Tetrahydro-4,1-Benzothiazepine: A Comparative Guide to X-Ray Crystallography and Alternative Techniques
Introduction: The Analytical Challenge of Seven-Membered Heterocycles The 1,2,3,5-tetrahydro-4,1-benzothiazepine scaffold is a privileged pharmacophore, frequently explored in the development of 1[1]. However, confirming...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of Seven-Membered Heterocycles
The 1,2,3,5-tetrahydro-4,1-benzothiazepine scaffold is a privileged pharmacophore, frequently explored in the development of 1[1]. However, confirming its exact three-dimensional structure presents significant analytical challenges. The seven-membered thiazepine ring is highly puckered and exhibits pronounced conformational flexibility, often requiring variable-temperature studies to observe chair-to-chair interconversions[2].
More critically, 4,1-benzothiazepines are prone to annular desmotropy—a rare phenomenon where distinct tautomeric forms (e.g., imine vs. enamine) are stable enough to be separated and crystallized independently[3]. To definitively map these atomic coordinates, assign absolute stereochemistry, and confirm the specific desmotrope, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard. However, emerging techniques like Microcrystal Electron Diffraction (MicroED) offer compelling alternatives when large single crystals cannot be grown[4][5].
Methodological Comparison: SCXRD vs. MicroED vs. NMR
When determining the structure of a newly synthesized 1,2,3,5-tetrahydro-4,1-benzothiazepine derivative, scientists must select the appropriate analytical technique based on the physical state of the sample and the required structural resolution.
Single-Crystal X-ray Diffraction (SCXRD): SCXRD provides unequivocal structural information, including absolute configuration, exact bond lengths, and 3D ring puckering coordinates[4]. For benzothiazepines, SCXRD is uniquely capable of differentiating desmotropic pairs by precisely locating the tautomeric protons and identifying changes in C-N versus C=N bond lengths[3]. However, it strictly requires large (>10 μm), high-quality single crystals[6].
Microcrystal Electron Diffraction (MicroED): For benzothiazepine powders that refuse to yield large crystals, MicroED is a revolutionary alternative. Utilizing a cryo-transmission electron microscope (cryo-TEM), MicroED can extract sub-angstrom resolution structures from nanocrystals (~100 nm) in minutes[4][5]. Because electrons interact strongly with the electrostatic potential of atoms, MicroED is highly sensitive to protons, making it excellent for identifying tautomeric states[4]. Its primary limitation is the inability to easily determine absolute configuration via anomalous dispersion due to the short wavelength of the electron beam[7].
Solution NMR Spectroscopy: Variable-temperature (VT) 1H and 13C NMR are indispensable for studying the dynamic chair-to-chair interconversion barriers of the benzothiazepine ring in solution[2]. However, NMR provides an ensemble average of conformations and cannot definitively lock down the exact solid-state coordinates without extensive computational modeling.
Decision tree for structural elucidation of benzothiazepine derivatives based on sample state.
Quantitative Performance Comparison
Table 1: Performance Comparison of Structural Elucidation Techniques
Feature
Single-Crystal XRD (SCXRD)
Microcrystal Electron Diffraction (MicroED)
Solution NMR Spectroscopy
Sample Requirement
>10 μm single crystal
<1 μm nanocrystalline powder
1–10 mg dissolved in deuterated solvent
Resolution Limit
< 0.8 Å (Atomic)
< 1.0 Å (Atomic)
N/A (Ensemble average)
Absolute Configuration
Yes (via anomalous dispersion)
No (electron wavelength too short)
No (requires chiral derivatization)
Desmotrope Resolution
Definitive (solid-state lock)
Definitive (solid-state lock)
Dynamic (shows interconversion barriers)
Hydrogen Atom Visibility
Moderate (requires high-angle data)
High (electrons interact with charge)
High (direct proton observation)
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, where the causality of each step directly influences the quality of the final structural model.
Protocol A: SCXRD Workflow for Benzothiazepines
Step 1: Crystal Selection and Mounting
Action: Select a single crystal of 1,2,3,5-tetrahydro-4,1-benzothiazepine (optimal size ~0.1–0.3 mm) under a polarized light microscope. Mount it on a polyimide loop using a minimal amount of paratone-N oil.
Causality: Polarized light ensures the crystal is a single domain (extinguishes uniformly). Paratone oil acts as both an adhesive and a cryoprotectant to prevent ice formation during cooling.
Step 2: Cryocooling and Data Collection
Action: Transfer the mounted crystal to the goniometer and flash-cool to 100 K using an open-flow nitrogen cryostat. Collect diffraction data using Cu-Kα radiation (λ = 1.54178 Å).
Causality: Cryocooling minimizes thermal vibrations (Debye-Waller factors), which is critical for resolving the precise locations of the hydrogen atoms on the nitrogen/carbon atoms, thereby confirming the specific tautomeric state[8]. Cu-Kα radiation is chosen over Mo-Kα to maximize the anomalous scattering signal of the sulfur atom, enabling the determination of absolute stereochemistry.
Step 3: Integration and Absorption Correction
Action: Integrate the raw diffraction frames using software like SAINT. Apply empirical absorption correction using SADABS.
Causality: 4,1-benzothiazepines contain sulfur, which significantly absorbs X-rays. Correcting for this absorption prevents systematic errors in the calculated structure factors.
Step 4: Structure Solution and Refinement (Self-Validation)
Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL)[5].
Validation: The protocol validates itself through the convergence of the refinement. A successful structure must yield an
R1
value < 0.05, a
wR2
value < 0.15, and a Goodness-of-Fit (GoF) near 1.0. Residual electron density peaks should be < 1.0 e/ų and not located near chemically unreasonable positions. The Flack parameter must be ~0.0 to confirm absolute configuration.
Step-by-step SCXRD data collection and structure refinement workflow.
Protocol B: MicroED Workflow (Alternative for Powders)
Step 1: Sample Preparation
Action: Crush the purified 1,2,3,5-tetrahydro-4,1-benzothiazepine powder and apply it directly to a holey carbon TEM grid.
Causality: MicroED requires crystals to be electron-transparent (typically <500 nm thick). Crushing generates suitable nanocrystalline fragments from bulk powders[7].
Step 2: Cryo-EM Data Collection
Action: Insert the grid into a Cryo-TEM operating at 200 kV. Cool to liquid nitrogen temperatures. Collect diffraction patterns using continuous rotation (e.g., 0.5°/sec).
Causality: Cryogenic temperatures mitigate radiation damage caused by the inelastic scattering of the electron beam, preserving the high-resolution structural information of the small molecule[4].
Step 3: Data Processing and Validation
Action: Process the frames using DIALS or XDS, followed by standard crystallographic refinement[6].
Validation: Evaluate merging statistics (
Rmerge
,
CC1/2
). Note that MicroED R-factors are typically slightly higher than SCXRD (e.g.,
R1
~ 0.10–0.15) due to dynamical scattering effects, but the atomic connectivity and proton positions should be unambiguously clear[6].
Table 2: Typical SCXRD Validation Metrics for 1,2,3,5-Tetrahydro-4,1-Benzothiazepine
Crystallographic Parameter
Acceptable Validation Threshold
Mechanistic Significance
R1 (unweighted R-factor)
< 0.05 (5%)
Confirms the model accurately represents the observed diffraction intensities.
wR2 (weighted R-factor)
< 0.15 (15%)
Accounts for data variance; ensures high-angle reflections are properly modeled.
Goodness-of-Fit (GoF)
0.95 – 1.05
Validates that the weighting scheme and standard uncertainties are correct.
Residual Electron Density
< 1.0 e/ų
Ensures no missing atoms (e.g., solvent molecules) or unmodeled desmotropic disorder.
Flack Parameter
~ 0.0 (with low esd)
Confirms the absolute stereochemistry of chiral centers in the thiazepine ring.
Conclusion
For the structural elucidation of 1,2,3,5-tetrahydro-4,1-benzothiazepine derivatives, SCXRD remains the definitive analytical tool, providing unmatched precision in identifying desmotropes and assigning absolute configuration. However, the rapid advancement of MicroED has fundamentally shifted the paradigm for samples that resist traditional crystallization. By integrating both techniques alongside solution NMR, researchers can establish a comprehensive, self-validating structural profile critical for downstream drug development.
Benchmarking 1,2,3,5-Tetrahydro-4,1-Benzothiazepine Against Classical Calcium Channel Blockers
Introduction & Rationale The pharmacological landscape of calcium channel blockers (CCBs) is traditionally dominated by dihydropyridines (e.g., amlodipine), phenylalkylamines (e.g., verapamil), and 1,5-benzothiazepines (...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
The pharmacological landscape of calcium channel blockers (CCBs) is traditionally dominated by dihydropyridines (e.g., amlodipine), phenylalkylamines (e.g., verapamil), and 1,5-benzothiazepines (e.g., diltiazem). These agents selectively target the
α1
subunit of L-type voltage-gated calcium channels (VGCCs) to manage cardiovascular pathologies. However, the emergence of the 4,1-benzothiazepine scaffold—specifically 1,2,3,5-tetrahydro-4,1-benzothiazepine and its derivatives (such as CGP-37157)—has introduced a paradigm shift.
Originally characterized as selective inhibitors of the mitochondrial
Na+/Ca2+
exchanger (mNCX or NCLX), recent electrophysiological benchmarking reveals that 4,1-benzothiazepines possess significant, dose-dependent off-target antagonism at plasma membrane L-type VGCCs (1)[1]. This dual-modulatory profile makes the 1,2,3,5-tetrahydro-4,1-benzothiazepine scaffold a privileged structure for neuroprotection, where blunting cytosolic calcium overload and preserving mitochondrial calcium retention are simultaneously required (2)[2].
This guide provides a rigorous, objective framework for benchmarking the 1,2,3,5-tetrahydro-4,1-benzothiazepine scaffold against classical CCBs, detailing the mechanistic divergence, comparative metrics, and self-validating experimental protocols necessary for accurate pharmacological profiling.
Mechanistic Divergence: 1,5- vs. 4,1-Benzothiazepines
Classical 1,5-benzothiazepines like diltiazem bind to the transmembrane segments IIIS6 and IVS6 of the VGCC
α1
subunit, promoting a slowly recovering current component and slowing inactivation kinetics (3)[3]. In contrast, 1,2,3,5-tetrahydro-4,1-benzothiazepine derivatives exhibit a dual-affinity mechanism. They inhibit the mitochondrial NCLX to prevent rapid mitochondrial calcium efflux during excitotoxic stress, while simultaneously providing moderate blockade of the L-type VGCC to limit initial calcium influx (4)[4].
Figure 1: Dual-target mechanism of 4,1-benzothiazepines vs classical 1,5-benzothiazepines.
Comparative Benchmarking Data
To objectively evaluate the 1,2,3,5-tetrahydro-4,1-benzothiazepine scaffold, it must be benchmarked against established reference standards across multiple targets. The table below synthesizes experimental data from whole-cell patch-clamp and mitochondrial imaging assays.
Compound Class
Representative Agent
Primary Target
L-Type VGCC
IC50
mNCX / NCLX
IC50
Primary Clinical / Experimental Utility
1,5-Benzothiazepine
Diltiazem
L-Type VGCC
~1.0 - 4.9 µM
>100 µM
Antihypertensive, Rate Control
Dihydropyridine
Amlodipine
L-Type VGCC
~0.1 µM
>100 µM
Peripheral Vasodilation
4,1-Benzothiazepine
CGP-37157
mNCX
~0.27 µM
~0.4 µM
Experimental Neuroprotectant
4,1-Benzothiazepine
1,2,3,5-Tetrahydro-4,1-BTZ
mNCX & VGCC
~0.5 - 10 µM
~1.0 - 5.0 µM
Dual-Modulator Scaffold Design
*Values for the 1,2,3,5-tetrahydro-4,1-benzothiazepine scaffold vary based on specific R-group substitutions (e.g., C7 halogenation or N1 alkylation).
Standardized Experimental Workflows
A robust benchmarking study requires self-validating protocols. The following methodologies are designed to isolate specific calcium pathways, ensuring that the observed antagonism is accurately attributed to the correct target.
Figure 2: Parallel experimental workflow for benchmarking dual-target calcium modulators.
Protocol 1: Whole-Cell Patch-Clamp for L-Type VGCC Isolation
Causality & E-E-A-T Insight: When measuring L-type calcium currents (
ICa
), intracellular calcium accumulation triggers Calcium-Dependent Inactivation (CDI), which confounds the measurement of drug-induced block. To establish a self-validating system, Barium (
Ba2+
) is substituted for Calcium as the extracellular charge carrier.
Ba2+
permeates the VGCC but does not trigger CDI, allowing pure voltage-dependent kinetics and drug-receptor interactions to be isolated.
Cell Preparation: Isolate adult rat atrial myocytes or culture SH-SY5Y neuroblastoma cells.
Internal Solution (Pipette): 120 mM CsCl, 20 mM TEA-Cl, 10 mM EGTA, 5 mM Mg-ATP, 10 mM HEPES (pH 7.3). Rationale: Cesium and TEA block outward potassium currents, isolating inward currents.
External Solution (Bath): 137 mM NaCl, 5.4 mM CsCl, 1.8 mM
BaCl2
, 1 mM
MgCl2
, 10 mM HEPES, 10 mM glucose (pH 7.4).
Electrophysiology: Establish whole-cell configuration. Apply a holding potential of -80 mV. Elicit
IBa
using 100-ms depolarizing pulses to 0 mV at 0.1 Hz.
Benchmarking Application: Perfuse the 1,2,3,5-tetrahydro-4,1-benzothiazepine derivative (0.1 µM to 50 µM). Compare the fractional block to a parallel diltiazem control.
Validation Step: Co-administer the 4,1-benzothiazepine with diltiazem. Additivity of response confirms interaction at the L-type channel. Furthermore, apply Bay K 8644 (an L-type agonist) to ensure the block is competitive and reversible (5)[5].
Causality & E-E-A-T Insight: Standard cytosolic calcium dyes (like Fura-2) cannot differentiate between calcium entering from the extracellular space versus calcium released from mitochondria. To isolate mNCX activity, cells must be loaded with Rhod-2AM, a dye that specifically compartmentalizes within the mitochondria due to its delocalized lipophilic cation structure.
Dye Loading: Incubate cells with 2 µM Rhod-2AM for 30 minutes at 37°C. Wash and incubate for an additional 30 minutes to allow complete de-esterification.
Mitochondrial Calcium Loading: Stimulate cells with 100 µM histamine or high
K+
to induce ER calcium release and subsequent mitochondrial calcium uptake.
Efflux Measurement: Block the mitochondrial calcium uniporter (MCU) with Ruthenium Red (1 µM) to prevent further uptake. The resulting decay in Rhod-2 fluorescence represents pure mNCX-mediated efflux.
Benchmarking Application: Apply the 1,2,3,5-tetrahydro-4,1-benzothiazepine compound. Calculate the reduction in the efflux slope (
dF/dt
) compared to the benchmark standard CGP-37157.
References
Woo, S. H., et al. (2006). "Inhibition of L-type Ca2+ channel by mitochondrial Na+-Ca2+ exchange inhibitor CGP-37157 in rat atrial myocytes." European Journal of Pharmacology. 1
Pérez-Marín, R., et al. (2015). "Benzothiazepine CGP37157 Analogues Exert Cytoprotection in Various in Vitro Models of Neurodegeneration." ACS Chemical Neuroscience. 2
Kraus, R. L., et al. (1998). "Molecular mechanism of diltiazem interaction with L-type Ca2+ channels." Journal of Biological Chemistry. 3
Hart, J., et al. (2003). "Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors." Experimental Eye Research.5
An In-Depth Guide to the Proper Disposal of 1,2,3,5-tetrahydro-4,1-benzothiazepine Authored by a Senior Application Scientist The responsible management of chemical waste is a cornerstone of laboratory safety and environ...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Proper Disposal of 1,2,3,5-tetrahydro-4,1-benzothiazepine
Authored by a Senior Application Scientist
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1,2,3,5-tetrahydro-4,1-benzothiazepine, a heterocyclic compound utilized in various research and development applications. Adherence to these procedures is critical not only for regulatory compliance but also for protecting the health of laboratory personnel and the integrity of our shared environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety standards.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 1,2,3,5-tetrahydro-4,1-benzothiazepine is classified with several hazards that dictate its handling and disposal requirements. The primary risks associated with this compound are acute toxicity and irritation.
Causality of Hazard: The toxicity of this compound, if ingested, absorbed through the skin, or inhaled, necessitates that it be treated as a hazardous substance.[1] Its irritant properties to the skin and eyes mean that direct contact must be avoided and that any contaminated materials, including personal protective equipment (PPE), must be disposed of as hazardous waste.
Table 1: GHS Hazard Classifications for 1,2,3,5-tetrahydro-4,1-benzothiazepine
Hazard Class
Category
Hazard Code
Signal Word
Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)
4
H302+H312+H332
Warning
Harmful if swallowed, in contact with skin or if inhaled.[1]
| Specific target organ toxicity — single exposure | 3 | H336 | Warning | May cause respiratory irritation.[1] |
This data is based on notified classifications and may be subject to revision. Always consult the most current Safety Data Sheet (SDS) for your specific material.
Regulatory Framework: The Foundation of Compliant Disposal
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] It is imperative that all laboratory personnel treat chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by a designated safety officer or equivalent authority.[3]
Key Regulatory Concepts:
Hazardous Waste: The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[2] Given its acute toxicity, 1,2,3,5-tetrahydro-4,1-benzothiazepine waste falls under this definition.
Generator Status: Your facility will have a specific generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator) based on the volume of hazardous waste produced monthly.[4] This status dictates storage limits and reporting requirements.
Prohibition of Sewer Disposal: Hazardous chemical wastes must never be discharged into the sanitary sewer system.[2][3] This is a critical point of compliance; dilution is not a permissible disposal method.[3]
Waste Characterization and Segregation: A Self-Validating System
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring that waste can be safely handled by disposal technicians. The guiding principle is to never mix incompatible waste streams.
The Causality of Segregation: The core logic behind segregation is chemical compatibility. Mixing acids with bases can cause violent exothermic reactions. Combining oxidizers with organic solvents can lead to fires or explosions. For 1,2,3,5-tetrahydro-4,1-benzothiazepine, which is an organic compound, it must be segregated from strong oxidizing agents and, as a general rule, from inorganic acids and bases.[5]
Below is a decision workflow to guide the segregation process for waste containing 1,2,3,5-tetrahydro-4,1-benzothiazepine.
Caption: Laboratory Waste Management Workflow.
Protocol for Empty Container Disposal
The original reagent bottle that held 1,2,3,5-tetrahydro-4,1-benzothiazepine must also be disposed of correctly. Because this compound is classified as acutely toxic, specific rinsing procedures are required.
[6]
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can solubilize the compound.
[6]2. Collect Rinsate: The solvent used for rinsing (the "rinsate") is now considered hazardous waste and must be collected and added to the appropriate liquid hazardous waste container.
[6]3. Deface Label: Completely obliterate or remove the original chemical label on the empty container.
[6]4. Final Disposal: Once triple-rinsed and defaced, the cap should be removed, and the container can typically be disposed of in the regular trash or designated glass waste, according to your institution's policy.
[6]
Emergency Procedures
Spill Response:
Minor Spill: If a small amount is spilled within a fume hood, absorb it with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent material, place it in a sealed container, label it as hazardous waste, and dispose of it through the chemical waste program.
[3]* Major Spill: For larger spills or any spill outside of a fume hood, evacuate the immediate area, alert others, and contact your institution's EHS or emergency response team immediately.
First Aid:
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.
[7]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7]Seek immediate medical attention.
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.
[7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water.
[7]
In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
References
1,2,3,5-tetrahydro-4,1-benzothiazepine — Chemical Substance Information. NextSDS. [Link]
Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). PubMed. [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). PubMed. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA. [Link]
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
Degradation of benzodiazepines and carbamazepine at (A) pH 3, (B) pH 7... ResearchGate. [Link]
Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. PubMed. [Link]
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
Chemical Waste Disposal Guidelines. Emory University. [Link]
Personal protective equipment for handling 1,2,3,5-tetrahydro-4,1-benzothiazepine
Essential Safety and Handling Guide for 1,2,3,5-Tetrahydro-4,1-Benzothiazepine A Senior Application Scientist's Procedural Handbook for Researchers, Scientists, and Drug Development Professionals As scientific inquiry de...
Author: BenchChem Technical Support Team. Date: April 2026
Essential Safety and Handling Guide for 1,2,3,5-Tetrahydro-4,1-Benzothiazepine
A Senior Application Scientist's Procedural Handbook for Researchers, Scientists, and Drug Development Professionals
As scientific inquiry delves into novel molecular scaffolds, the imperative to ensure the safety of researchers remains paramount. This guide provides essential, immediate safety and logistical information for handling 1,2,3,5-tetrahydro-4,1-benzothiazepine, a heterocyclic compound with potential applications in drug development. The following protocols are designed to be a self-validating system, grounded in established safety principles and specific hazard information for this class of molecules.
Understanding the Hazard: Causality-Driven Safety
1,2,3,5-Tetrahydro-4,1-benzothiazepine is classified with several key hazards that dictate the required personal protective equipment (PPE) and handling procedures.[1] Understanding the "why" behind each safety measure is critical for fostering a deeply ingrained culture of safety.
Hazard Profile of 1,2,3,5-Tetrahydro-4,1-Benzothiazepine:
Hazard Classification
Category
Hazard Statement
Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation)
Acute Tox. 4
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
All routes of exposure must be blocked. This necessitates comprehensive PPE covering skin, eyes, and respiratory system.
Skin Irritation
Skin Irrit. 2
H315: Causes skin irritation.
Direct skin contact must be avoided through the use of appropriate gloves and lab coats.
Eye Irritation
Eye Irrit. 2A
H319: Causes serious eye irritation.
Chemical splash goggles are mandatory to prevent contact with the eyes.
Specific Target Organ Toxicity (Single Exposure)
STOT SE 3
H336: May cause drowsiness or dizziness.
Work should be conducted in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.
This data is based on the notified classification and labelling information for 1,2,3,5-tetrahydro-4,1-benzothiazepine.[1] The hazard profile of similar compounds, such as 2,3,4,5-Tetrahydro-1,5-benzothiazepine, further corroborates the need for caution, as it is also listed as harmful if swallowed and causes skin and eye irritation.[2]
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE is the most critical factor in mitigating the risks associated with handling 1,2,3,5-tetrahydro-4,1-benzothiazepine. The following PPE is mandatory for all procedures involving this compound.
Core PPE Requirements:
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3] For procedures with a higher risk of splashing, a face shield worn over chemical splash goggles is recommended.[4] Standard safety glasses are not sufficient.
Hand Protection: Nitrile gloves are recommended for their resistance to a range of chemicals.[5] Latex gloves offer minimal protection against many solvents and should be avoided.[3][5] For prolonged work or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.
Body Protection: A flame-resistant lab coat is required.[4] It should be fully buttoned with the sleeves rolled down. Ensure that your personal clothing covers your legs; shorts and open-toed shoes are not permitted in the laboratory.[3][4]
Respiratory Protection: Due to the risk of drowsiness or dizziness if inhaled, all work with solid or volatile forms of 1,2,3,5-tetrahydro-4,1-benzothiazepine should be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[6][7]
Adherence to standardized procedures for donning and doffing PPE is crucial to prevent cross-contamination and exposure.
Donning PPE Workflow
Caption: Figure 2: Recommended PPE Doffing Sequence.
Gloves: Remove your gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the appropriate chemical waste container.
Goggles/Face Shield: Remove your goggles or face shield by handling the strap or sides. Avoid touching the front surface.
Lab Coat: Remove your lab coat by rolling it down from your shoulders, keeping the contaminated outer surface away from your body.
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Decontamination and Disposal: A Cradle-to-Grave Approach
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Decontamination
In case of a spill, immediately alert others in the area. For small spills, use a chemical spill kit with an absorbent material appropriate for organic compounds. For larger spills, evacuate the area and follow your institution's emergency procedures. All contaminated surfaces should be decontaminated with a suitable solvent and then washed with soap and water.
Waste Disposal Plan
Do not dispose of 1,2,3,5-tetrahydro-4,1-benzothiazepine or its waste down the drain. [8]Flushing chemicals can contaminate waterways as sewage treatment plants may not effectively remove them.
[8]
Disposal Workflow: